Sanfetrinem Sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
141611-76-9 |
|---|---|
Molecular Formula |
C14H18NNaO5 |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
sodium (1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylate |
InChI |
InChI=1S/C14H19NO5.Na/c1-6(16)9-11-7-4-3-5-8(20-2)10(7)12(14(18)19)15(11)13(9)17;/h6-9,11,16H,3-5H2,1-2H3,(H,18,19);/q;+1/p-1/t6-,7+,8+,9-,11-;/m1./s1 |
InChI Key |
YXEMRWDSRDEZLB-KOKFPPFCSA-M |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+] |
Canonical SMILES |
CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
4-methoxy-10-(1-hydroxyethyl)-11-oxo-1-azatricyclo(7.2.0.03,8) undec-2-enecarboxylate GV 104326 GV-104326 GV104326 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Sanfetrinem Sodium on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanfetrinem, a member of the trinem class of β-lactam antibiotics, exhibits broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other β-lactams, is centered on the disruption of bacterial cell wall synthesis, a process essential for bacterial viability. This guide provides a detailed technical overview of the molecular interactions and cellular consequences of Sanfetrinem's activity, with a focus on its primary targets, the penicillin-binding proteins (PBPs). Quantitative data on its efficacy and PBP affinity are presented, alongside detailed experimental protocols for key assays. Visualizations of the mechanism and experimental workflows are provided to facilitate a deeper understanding of this potent antimicrobial agent.
Introduction to Sanfetrinem and the Bacterial Cell Wall
Sanfetrinem is a synthetic, tricyclic β-lactam antibiotic, structurally related to the carbapenems.[2] Its potent antimicrobial activity stems from its ability to inhibit the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. The peptidoglycan layer is a rigid, mesh-like structure that provides osmotic protection and maintains cell shape. Its synthesis is a complex process involving a series of enzymatic reactions, with the final and critical cross-linking step catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[2][3]
The Primary Target: Penicillin-Binding Proteins (PBPs)
The bactericidal action of Sanfetrinem is initiated by its covalent binding to the active site of PBPs.[2][4] This binding is effectively irreversible and inactivates the enzyme, thereby halting the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan strands.[2] This inhibition of peptidoglycan synthesis leads to a compromised cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.[5]
PBP Specificity of Sanfetrinem
Sanfetrinem has demonstrated a high affinity for multiple essential PBPs in various bacteria. In Streptococcus pneumoniae, studies have identified PBP 1a and PBP 2b as the primary and essential targets.[4] The concentration of Sanfetrinem required for 50% saturation of these PBPs is a key indicator of its binding affinity.
Quantitative Analysis of Sanfetrinem Activity
The efficacy of Sanfetrinem is quantified through its Minimum Inhibitory Concentration (MIC) and its binding affinity to specific PBPs.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Sanfetrinem has demonstrated potent activity against a wide range of clinical isolates.
| Bacterium | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 19 | 0.003 | 0.003 | [4] |
| Streptococcus pneumoniae (Intermediate Penicillin Resistance) | 21 | 0.03 | 0.06 | [4] |
| Streptococcus pneumoniae (Penicillin-Resistant) | 30 | 0.5 | 1 | [4] |
| Staphylococcus aureus (Methicillin-Susceptible) | 59 | 0.03 | 0.06 | [1] |
| Escherichia coli | - | - | 0.25 | [1] |
| Klebsiella pneumoniae | - | - | 0.5 | [1] |
| Mycobacterium tuberculosis | 61 | - | 2-4 | [6] |
Table 1: MIC50 and MIC90 Values of Sanfetrinem Against Various Bacterial Isolates.
Penicillin-Binding Protein (PBP) Affinity
The binding affinity of Sanfetrinem to its target PBPs can be assessed by determining the concentration required to achieve 50% saturation of the protein.
| Bacterium | Strain | PBP Target | 50% Saturation Concentration (µg/mL) | Reference |
| Streptococcus pneumoniae | R6 (Penicillin-Susceptible) | PBP 1a | 0.003 | [4] |
| PBP 3 | 0.003 | [4] | ||
| Streptococcus pneumoniae | 4387 (Intermediate Resistance) | PBP 1a | 0.06 | [4] |
| PBP 2b | 0.06 | [4] | ||
| Streptococcus pneumoniae | 4411 (Penicillin-Resistant) | PBP 1a | 0.5 | [4] |
| PBP 2b | 0.25 | [4] |
Table 2: 50% Saturation Concentrations of Sanfetrinem for S. pneumoniae PBPs.
Mechanism of Action: A Step-by-Step Breakdown
The following diagram illustrates the proposed mechanism of action of Sanfetrinem, from its entry into the bacterial cell to the eventual lysis.
References
- 1. In Vivo Antibacterial Activities of Sanfetrinem Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Sanfetrinem and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JMM Profile: Carbapenems: a broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Sanfetrinem Against Streptococcus pneumoniae: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro activity of sanfetrinem, a trinem antimicrobial agent, against the clinically significant pathogen Streptococcus pneumoniae. The document synthesizes key findings on its efficacy against pneumococcal isolates with varying susceptibility to penicillin, details the experimental methodologies employed in these assessments, and illustrates the underlying mechanism of action.
Quantitative Antimicrobial Activity
Sanfetrinem has demonstrated potent in vitro activity against Strepetococcus pneumoniae, including strains resistant to penicillin. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are summarized below.
Table 1: Comparative MICs of Sanfetrinem and Other β-Lactams against S. pneumoniae
The following table presents the MIC50 and MIC90 values (the MICs at which 50% and 90% of isolates are inhibited, respectively) for sanfetrinem and comparator agents against penicillin-susceptible, intermediately resistant, and resistant S. pneumoniae.
| Antibiotic | Penicillin Susceptibility | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Sanfetrinem | Susceptible | 0.007 | ≤0.007 - 0.015 | ≤0.003 - 0.03 |
| Intermediate | 0.06 | 0.25 | 0.03 - 0.5 | |
| Resistant | 0.5 | 0.5 | 0.25 - 1 | |
| Penicillin G | Susceptible | 0.015 | 0.03 | ≤0.007 - 0.03 |
| Intermediate | 0.25 | 0.5 | 0.12 - 1 | |
| Resistant | 2 | 4 | 2 - 8 | |
| Amoxicillin | Susceptible | 0.015 | 0.03 | ≤0.007 - 0.03 |
| Intermediate | 0.25 | 1 | 0.12 - 2 | |
| Resistant | 2 | 4 | 1 - 8 | |
| Cefotaxime | Susceptible | 0.015 | 0.03 | ≤0.007 - 0.03 |
| Intermediate | 0.25 | 0.5 | 0.12 - 1 | |
| Resistant | 1 | 2 | 0.5 - 4 | |
| Imipenem | Susceptible | 0.007 | 0.015 | ≤0.003 - 0.015 |
| Intermediate | 0.03 | 0.125 | 0.015 - 0.25 | |
| Resistant | 0.25 | 0.25 | 0.125 - 0.25 | |
| Meropenem | Susceptible | 0.03 | 0.06 | 0.015 - 0.06 |
| Intermediate | 0.125 | 0.5 | 0.06 - 1 | |
| Resistant | 0.5 | 1 | 0.25 - 2 |
Data compiled from multiple sources.[1][2][3][4][5]
Against penicillin-susceptible strains, the activity of sanfetrinem is comparable to that of other potent β-lactams like penicillin, amoxicillin, cefotaxime, imipenem, and meropenem.[2][3][6] However, its superior activity is evident against penicillin-resistant isolates, where sanfetrinem and the carbapenems show significantly lower MICs.[2][3][6] Generally, sanfetrinem's activity against resistant strains is intermediate between that of imipenem and meropenem.[2][3]
Experimental Protocols
The in vitro activity data for sanfetrinem against S. pneumoniae has been determined using standardized antimicrobial susceptibility testing methods. The following protocols are representative of the methodologies cited in the literature.
Minimum Inhibitory Concentration (MIC) Determination
A prevalent method for assessing the in vitro activity of sanfetrinem is the broth microdilution or agar dilution method.
a) Bacterial Isolates: A diverse collection of clinical S. pneumoniae isolates is used, categorized based on their susceptibility to penicillin.[1][2][3] This includes penicillin-susceptible, intermediately resistant, and resistant strains.
b) Culture Media: For agar dilution, Mueller-Hinton agar supplemented with 5% horse blood is commonly employed.[2][3] For broth microdilution, Mueller-Hinton broth with 5% lysed horse blood and 20 mg/L β-NAD is used.
c) Inoculum Preparation: Bacterial colonies from an overnight culture on a blood agar plate are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain a final inoculum concentration of approximately 10^4 to 10^5 colony-forming units (CFU) per spot on the agar surface or per well in the microdilution plate.[2][3]
d) Antibiotic Preparation: Stock solutions of sanfetrinem and comparator antibiotics are prepared and serially diluted to the desired concentrations in the appropriate medium.
e) Incubation: The inoculated agar plates or microdilution trays are incubated at 37°C for 18-24 hours in an ambient atmosphere.[2][3]
f) MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Penicillin-Binding Protein (PBP) Affinity Assay
The mechanism of action of β-lactam antibiotics involves their binding to and inhibition of PBPs. The affinity of sanfetrinem for the PBPs of S. pneumoniae can be assessed through competition experiments.
a) Membrane Preparation: Bacterial cells are harvested, washed, and lysed to obtain a crude membrane preparation containing the PBPs.
b) Competition Assay: The membrane preparations are incubated with increasing concentrations of sanfetrinem or a comparator β-lactam. Subsequently, a labeled penicillin, such as 3H-benzylpenicillin or a fluorescently tagged penicillin derivative (e.g., Bocillin FL), is added to saturate the remaining unbound PBPs.
c) Detection and Analysis: The PBP-antibiotic complexes are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The labeled PBPs are then visualized by fluorography or fluorescence scanning. The concentration of sanfetrinem required to inhibit 50% of the binding of the labeled penicillin to a specific PBP (IC50) is then determined.
Visualized Experimental Workflow and Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the experimental workflow for MIC determination and the proposed mechanism of action of sanfetrinem.
References
- 1. In-vitro activity of sanfetrinem against isolates of Streptococcus pneumoniae and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Sanfetrinem and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro activity of sanfetrinem (GV104326), a new trinem antimicrobial agent, versus Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro activity of sanfetrinem and affinity for the penicillin-binding proteins of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Broad-Spectrum Activity of Sanfetrinem: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the broad-spectrum antibacterial activity of sanfetrinem, a novel tricyclic β-lactam antibiotic. Sanfetrinem, and its oral prodrug sanfetrinem cilexetil, have demonstrated potent in vitro and in vivo efficacy against a wide range of clinically significant Gram-positive and Gram-negative bacteria, as well as notable activity against Mycobacterium tuberculosis. This document, intended for researchers, scientists, and drug development professionals, consolidates key data on its antimicrobial spectrum, details the experimental methodologies used for its evaluation, and visualizes relevant biological pathways and workflows.
In Vitro Antimicrobial Activity of Sanfetrinem
Sanfetrinem has exhibited a broad spectrum of activity against a variety of bacterial isolates, including those with resistance to other classes of antibiotics.[1] Its potency is particularly noted against key respiratory pathogens.
Activity Against Gram-Positive Aerobes
Sanfetrinem shows robust activity against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[1] Notably, it retains potent activity against penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2]
Table 1: In Vitro Activity of Sanfetrinem against Gram-Positive Clinical Isolates
| Organism (Number of Strains) | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Staphylococcus aureus (methicillin-susceptible) (59) | 0.06 | [1] | ||
| Staphylococcus aureus (methicillin-susceptible) | 0.06 | [2] | ||
| Staphylococcus aureus (methicillin MICs 8-16 mg/L) | 0.25 - 1 | [2] | ||
| Staphylococcus aureus (methicillin MICs ≥ 32 mg/L) | 8 - >32 | [2] | ||
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.007 | ≤0.007 | [2] | |
| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | [2] | ||
| Streptococcus pneumoniae | 0.015 | 0.5 | [3] | |
| Streptococcus pneumoniae (70) | ≤1 | [4] | ||
| Streptococcus pyogenes | 0.008 | [1] | ||
| Enterococcus faecium (ampicillin & vancomycin resistant) (19) | 16 - 64 | [5] |
Activity Against Gram-Negative Aerobes
Sanfetrinem is also active against common Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[1][3][6]
Table 2: In Vitro Activity of Sanfetrinem against Gram-Negative Clinical Isolates
| Organism (Number of Strains) | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Escherichia coli | 0.25 | [1] | ||
| Klebsiella pneumoniae | 0.5 | [1] | ||
| Haemophilus influenzae | 0.25 | 0.5 | [3] | |
| Moraxella catarrhalis | 0.015 | 0.03 | [3] |
Activity Against Mycobacterium tuberculosis
Recent studies have highlighted the potential of sanfetrinem as a repurposed treatment for tuberculosis, demonstrating activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis.[7][8][9] Its activity is enhanced in the presence of clavulanate.[7][10]
Table 3: In Vitro Activity of Sanfetrinem against Mycobacterium tuberculosis
| Organism Strain(s) | Medium | MIC (μg/mL) | Notes | Reference(s) |
| M. tuberculosis H37Rv | 7H9 Broth | 1.5 | [7] | |
| M. tuberculosis H37Rv (intracellular) | THP-1 cells | 0.5 | MICTHP1 | [7] |
| M. tuberculosis clinical isolates (DS, MDR, XDR) | MIC90 = 1-4 | More active than meropenem | [7] | |
| M. tuberculosis clinical isolates | MIC90 (SFT/CLV) = 0.5-2 | With clavulanate | [10] |
Experimental Protocols
The in vitro activity data presented was primarily generated using standardized antimicrobial susceptibility testing methods.
Determination of Minimum Inhibitory Concentration (MIC)
Broth Microdilution Method: The activity of sanfetrinem against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis was determined using a broth microdilution MIC method.[3] This method involves preparing serial twofold dilutions of sanfetrinem in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under appropriate atmospheric and temperature conditions. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Agar Dilution Method: For Gram-positive organisms like Staphylococcus and Enterococcus species, MICs were determined by both agar and microbroth dilution methods, with similar results observed.[5] In the agar dilution method, varying concentrations of sanfetrinem are incorporated into an agar medium. The surface of the agar is then inoculated with a standardized suspension of the test organisms. Following incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents colony formation. For S. pneumoniae, MICs were determined on Mueller-Hinton agar supplemented with 5% horse blood.[4]
Susceptibility Testing of M. tuberculosis : The activity of sanfetrinem against M. tuberculosis was assessed in both extracellular and intracellular models.[7][11] Extracellular susceptibility was determined in 7H9 broth.[7] Intracellular activity was evaluated using M. tuberculosis-infected THP-1 cells.[7]
Visualizing Experimental Workflows and Mechanisms
The following diagrams illustrate the generalized workflow for determining antimicrobial susceptibility and the proposed mechanism of action for sanfetrinem.
Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Sanfetrinem's mechanism of action and potential resistance pathways.
Mechanism of Action and Resistance
As a β-lactam antibiotic, sanfetrinem's primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).[4] Against S. pneumoniae, PBP 1a and PBP 2b appear to be crucial targets.[4]
Sanfetrinem demonstrates stability against many common β-lactamases.[12] However, certain enzymes, such as functional group 2f enzymes and zinc β-lactamases (e.g., IMP-1), can confer resistance to sanfetrinem.[12] While sanfetrinem is a weak inducer of AmpC β-lactamases, derepressed mutants may show reduced susceptibility.[12]
Conclusion
Sanfetrinem displays a promising broad-spectrum of antibacterial activity against a wide array of clinically relevant pathogens, including drug-resistant strains of S. pneumoniae and M. tuberculosis. Its potent in vitro activity, coupled with the availability of an oral prodrug, positions sanfetrinem as a valuable candidate for further clinical development. Future research should continue to explore its efficacy in various infection models and further delineate its interactions with emerging resistance mechanisms.
References
- 1. In Vivo Antibacterial Activities of Sanfetrinem Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro activity of sanfetrinem against isolates of Streptococcus pneumoniae and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of sanfetrinem (GV104326), a new trinem antimicrobial agent, versus Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Sanfetrinem and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of the trinem sanfetrinem (GV104326) against gram-positive organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sanfetrinem | Working Group for New TB Drugs [newtbdrugs.org]
- 8. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Interactions of β-Lactamases with Sanfetrinem (GV 104326) Compared to Those with Imipenem and with Oral β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stability of Sanfetrinem Sodium against Beta-Lactamases
This technical guide provides a comprehensive overview of the stability of this compound, a trinem β-lactam antibiotic, in the presence of various β-lactamase enzymes. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important concepts and workflows.
Introduction to Sanfetrinem and Beta-Lactamase Stability
Sanfetrinem is a potent, orally administered trinem β-lactam antibiotic.[1][2] Its efficacy, like other β-lactam antibiotics, is threatened by the production of β-lactamases by resistant bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Understanding the stability of Sanfetrinem against different classes of β-lactamases is crucial for its clinical development and for defining its therapeutic potential. This guide focuses on the interactions of Sanfetrinem with key β-lactamases, including AmpC, extended-spectrum β-lactamases (ESBLs), and metallo-β-lactamases.
Classification of Beta-Lactamases
Beta-lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D are serine β-lactamases, utilizing a serine residue in their active site for catalysis. Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.
Caption: A diagram illustrating the four classes of beta-lactamases and the general stability profile of Sanfetrinem against each class.
Quantitative Analysis of Sanfetrinem Stability
The stability of Sanfetrinem has been evaluated against a range of β-lactamases through the determination of minimum inhibitory concentrations (MICs) for bacteria expressing these enzymes and through direct hydrolysis assays.
Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MICs of Sanfetrinem and comparator β-lactams against various bacterial strains expressing different β-lactamases.
Table 1: MICs of Sanfetrinem and Comparators against Strains with AmpC β-Lactamases [1]
| Organism & Strain | AmpC Expression | Sanfetrinem (µg/mL) | Imipenem (µg/mL) | Cefixime (µg/mL) | Cefpodoxime (µg/mL) |
| E. cloacae M1 | Inducible | 2 | 0.5 | 0.5 | 1 |
| E. cloacae P99 | Derepressed | 8 | 0.5 | >128 | >128 |
| E. cloacae 684-con | Basal | 2 | 0.5 | 0.5 | 1 |
| C. freundii 21 | Inducible | 0.12 | 0.25 | 0.25 | 0.5 |
| C. freundii 21R | Derepressed | 4 | 0.25 | 128 | >128 |
| S. marcescens S3 | Inducible | 1 | 0.5 | 1 | 2 |
| S. marcescens S3R | Derepressed | 1 | 0.5 | 8 | 16 |
| M. morganii M1 | Inducible | 0.5 | 0.5 | 0.25 | 0.25 |
| M. morganii M1R | Derepressed | 1 | 0.5 | 16 | 32 |
Table 2: MICs of Sanfetrinem and Comparators against Strains with ESBLs and Carbapenemases [1]
| Organism & Strain (Enzyme) | Sanfetrinem (µg/mL) | Imipenem (µg/mL) | Cefixime (µg/mL) | Cefpodoxime (µg/mL) |
| E. coli J62 (TEM-1) | 0.25 | 0.25 | 1 | 4 |
| E. coli J62 (TEM-10) | 0.25 | 0.25 | 16 | 128 |
| S. marcescens S6 (Sme-1) | >64 | 64 | 0.5 | 1 |
| P. aeruginosa 101 (IMP-1) | >64 | >64 | 16 | 32 |
| S. maltophilia NCTC 10257 (L1) | 32 | >64 | 128 | >128 |
Hydrolysis Kinetics
Direct measurement of β-lactam hydrolysis provides a more precise assessment of stability. The turnover rate (kcat) is a key parameter in this analysis.
Table 3: Kinetic Parameters for Hydrolysis of Sanfetrinem and Comparators by Purified β-Lactamases [1]
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) |
| E. cloacae P99 AmpC | Sanfetrinem | 0.00033 | Not Determined |
| E. cloacae P99 AmpC | Cefpodoxime | 8 | 130 |
| E. cloacae P99 AmpC | Amoxicillin | 25 | 300 |
| TEM-1 | Sanfetrinem | No detectable activity | - |
| TEM-10 | Sanfetrinem | No detectable activity | - |
Summary of Stability Profile
-
Class A ESBLs (TEM-1, TEM-10, SHV variants): Sanfetrinem, similar to imipenem, is highly stable against these enzymes and retains its full activity.[1][2]
-
Class C (AmpC): Sanfetrinem demonstrates slight lability to AmpC β-lactamases.[1][2] For instance, against the Enterobacter cloacae AmpC enzyme, it has a very low turnover rate (kcat) of 0.00033 s⁻¹.[1][3] While MICs are elevated for AmpC-derepressed mutants of E. cloacae and Citrobacter freundii (4 to 8 µg/ml), they are not raised for derepressed mutants of Serratia marcescens and Morganella morganii.[1][2]
-
Functional Group 2f Enzymes (e.g., Sme-1, NMC-A): These enzymes significantly compromise the activity of Sanfetrinem, with up to a 64-fold increase in MICs.[1][2]
-
Class B Metallo-β-Lactamases (e.g., IMP-1, L1): Sanfetrinem is labile to hydrolysis by these zinc-dependent enzymes, leading to resistance.[1][2]
Experimental Protocols
The following sections detail the methodologies used to assess the stability of Sanfetrinem against β-lactamases.
Determination of Minimum Inhibitory Concentrations (MICs)
This protocol is a generalized procedure based on standard methods.
-
Bacterial Strains: A panel of well-characterized bacterial strains, including isogenic pairs with varying levels of β-lactamase expression (basal, inducible, and derepressed mutants) and transconjugants expressing specific β-lactamases, are used.
-
Inoculum Preparation: Bacterial cultures are grown overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard), which is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Antibiotic Preparation: Stock solutions of Sanfetrinem and comparator antibiotics are prepared and serially diluted in appropriate broth or agar media.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to microtiter plates or agar plates containing the serial dilutions of the antibiotics. Plates are incubated under appropriate atmospheric conditions and temperatures (e.g., 35-37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Beta-Lactamase Hydrolysis Assay (Spectrophotometric)
This protocol outlines a common method for directly measuring the hydrolysis of a β-lactam.
Caption: A workflow diagram for a typical spectrophotometric assay to determine the rate of beta-lactamase-mediated hydrolysis.
-
Enzyme Purification: The specific β-lactamase is purified from a bacterial strain that overproduces the enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer, pH 7.0), the purified enzyme, and a known concentration of Sanfetrinem.
-
Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring is monitored by measuring the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer. The wavelength depends on the specific β-lactam.
-
Calculation of Kinetic Parameters: The initial rate of hydrolysis is determined from the linear portion of the absorbance versus time plot. By measuring the initial rates at various substrate concentrations, the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity), can be calculated. The turnover number, kcat (Vmax / [Enzyme]), represents the number of substrate molecules hydrolyzed per enzyme molecule per second.
Mechanism of Beta-Lactam Hydrolysis by Serine Beta-Lactamases
The following diagram illustrates the two-step acylation-deacylation mechanism of β-lactam hydrolysis by a serine β-lactamase.
Caption: A simplified diagram showing the acylation and deacylation steps in the hydrolysis of a beta-lactam by a serine beta-lactamase.
Conclusion
Sanfetrinem exhibits a β-lactamase stability profile that is largely similar to that of carbapenems.[1] It is stable against common Class A ESBLs but shows lability to Class B metallo-β-lactamases and functional group 2f enzymes.[1][2] Its slight lability to Class C AmpC enzymes is a point of differentiation from imipenem.[1] This detailed understanding of its interactions with various β-lactamases is essential for guiding its appropriate clinical use and for predicting its spectrum of activity against resistant pathogens.
References
- 1. Interactions of β-Lactamases with Sanfetrinem (GV 104326) Compared to Those with Imipenem and with Oral β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of beta-lactamases with sanfetrinem (GV 104326) compared to those with imipenem and with oral beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
The Pharmacokinetics and Pharmacodynamics of Sanfetrinem Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanfetrinem is a novel tricyclic β-lactam antibiotic belonging to the trinem class. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Sanfetrinem is characterized by its high stability against many β-lactamases and human renal dehydropeptidase I.[2] It is typically administered orally as a prodrug, such as Sanfetrinem cilexetil or Sanfetrinem hexetil, which is then hydrolyzed to the active compound, Sanfetrinem.[2][3][4] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Sanfetrinem, intended for professionals in the field of drug development and research.
Pharmacokinetics
The pharmacokinetic profile of Sanfetrinem has been evaluated in both preclinical animal models and human clinical trials. The oral administration of its prodrugs leads to systemic exposure to the active Sanfetrinem molecule.
Absorption and Distribution
Following oral administration of its prodrug, Sanfetrinem is absorbed and reaches peak plasma concentrations (Cmax) within a few hours.[2][3] The drug distributes into various tissues, including the lungs and inflammatory fluid.[2][3]
Metabolism and Excretion
Sanfetrinem is primarily cleared from the body via renal excretion.[4] The elimination half-life is relatively short, necessitating appropriate dosing schedules to maintain therapeutic concentrations.
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of Sanfetrinem observed in different studies.
Table 1: Pharmacokinetic Parameters of Sanfetrinem Cilexetil in Mice after a Single Oral Dose of 10 mg/kg [2]
| Parameter | Specimen | Value |
| Cmax | Plasma | 7.60 µg/mL |
| Lungs | 1.94 µg/mL | |
| Tmax | Plasma | 0.25 h |
| Half-life (t1/2) | Plasma | 0.37 h |
| AUC0–∞ | Plasma | 6.16 µg·h/mL |
Table 2: Pharmacokinetic Parameters of Sanfetrinem Hexetil in Healthy Volunteers after Single Doses [3]
| Dose Equivalent | Parameter | Plasma | Inflammatory Fluid |
| 125 mg | Cmax | 0.77 µg/mL | 0.26 µg/mL |
| Tmax | 1.1 h | 2.80 h | |
| Half-life (t1/2) | 1.33 h | 1.66 h | |
| Penetration | - | 51.4% | |
| 500 mg | Cmax | 2.47 µg/mL | 0.86 µg/mL |
| Tmax | 2.0 h | 2.67 h | |
| Half-life (t1/2) | 1.97 h | 1.74 h | |
| Penetration | - | 47.0% |
Pharmacodynamics
Sanfetrinem exerts its bactericidal effect through the inhibition of bacterial cell wall synthesis, a mechanism characteristic of β-lactam antibiotics.[5]
Mechanism of Action
As a β-lactam, Sanfetrinem targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][5] This disruption of cell wall integrity leads to bacterial cell lysis and death. Studies on Streptococcus pneumoniae have indicated that Sanfetrinem has a high affinity for PBP 1a and PBP 2b.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Antibacterial Activities of Sanfetrinem Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study to determine the pharmacokinetics and inflammatory fluid penetration of two doses of a solid formulation of the hexetil prodrug of a trinem, sanfetrinem (GV 104326) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study to determine the pharmacokinetics and inflammatory fluid penetration of two doses of a solid formulation of the hexetil prodrug of a trinem, sanfetrinem (GV 104326) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of sanfetrinem and affinity for the penicillin-binding proteins of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Sanfetrinem and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Sanfetrinem Sodium: A Technical Guide for the Treatment of Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sanfetrinem, a potent tricyclic β-lactam antibiotic of the trinem class, and its oral prodrug, sanfetrinem cilexetil, have demonstrated significant potential for the treatment of respiratory tract infections. Developed initially by GlaxoSmithKline in the 1990s, sanfetrinem exhibits a broad spectrum of in-vitro activity against key Gram-positive and Gram-negative respiratory pathogens, including penicillin-resistant Streptococcus pneumoniae. Despite promising preclinical data and completion of Phase II clinical trials for respiratory indications, its development was halted for commercial reasons. This guide provides a comprehensive technical overview of sanfetrinem sodium, consolidating available data on its mechanism of action, in-vitro and in-vivo efficacy, pharmacokinetics, and relevant experimental protocols to support further research and development in the field of respiratory medicine.
Mechanism of Action
As a β-lactam antibiotic, sanfetrinem's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. It achieves this by covalently binding to and inactivating essential penicillin-binding proteins (PBPs), which are bacterial enzymes required for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.
Sanfetrinem has shown a high affinity for multiple PBPs in Streptococcus pneumoniae. In penicillin-susceptible strains, PBP 1a and PBP 3 are key targets. Notably, in penicillin-resistant strains, sanfetrinem effectively targets PBP 1a and PBP 2b, which contributes to its potent activity against these challenging pathogens.
In-Vitro Activity
Sanfetrinem has demonstrated potent in-vitro activity against a wide range of bacteria that are common causes of respiratory tract infections. The following tables summarize the minimum inhibitory concentration (MIC) data for sanfetrinem against key respiratory pathogens.
Table 1: In-Vitro Activity of Sanfetrinem against Gram-Positive Respiratory Pathogens
| Organism | Strain Characteristics | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | Penicillin-Susceptible | - | 0.015 | ≤0.007 |
| Penicillin-Resistant | 168 | - | 0.5[1] | |
| Staphylococcus aureus | Methicillin-Susceptible | 90 | - | 0.06[1] |
| Methicillin-Resistant (MIC 8-16 µg/mL) | - | - | 0.25-1[1] | |
| Methicillin-Resistant (MIC ≥32 µg/mL) | - | - | 8->32[1] | |
| Streptococcus pyogenes | - | - | - | 0.008 |
Table 2: In-Vitro Activity of Sanfetrinem against Gram-Negative Respiratory Pathogens
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae | - | 0.25 | 0.5[2] |
| Moraxella catarrhalis | - | 0.015 | 0.03[2] |
| Klebsiella pneumoniae | - | - | 0.5[3] |
| Escherichia coli | - | - | 0.25[3] |
In-Vivo Efficacy in Animal Models
Preclinical studies in murine models of respiratory tract infection have demonstrated the in-vivo efficacy of orally administered sanfetrinem cilexetil. In models of both penicillin-susceptible and penicillin-resistant S. pneumoniae lung infections, sanfetrinem cilexetil was more effective than amoxicillin at reducing the number of bacteria in the lungs.[3][4]
Table 3: Efficacy of Sanfetrinem Cilexetil in a Murine Respiratory Tract Infection Model with Penicillin-Susceptible S. pneumoniae
| Treatment | Dose (mg/kg) | Outcome |
| Sanfetrinem cilexetil | 10 | Complete elimination of bacteria from lungs after 6 doses |
| Amoxicillin | 10 | Slower reduction in bacterial load compared to sanfetrinem cilexetil |
Pharmacokinetics
The pharmacokinetic profile of sanfetrinem has been evaluated in both animals and humans. Sanfetrinem cilexetil is the orally available prodrug which is rapidly hydrolyzed to the active compound, sanfetrinem.
Table 4: Pharmacokinetic Parameters of Sanfetrinem in Mice following a Single Oral Dose of Sanfetrinem Cilexetil (10 mg/kg)
| Parameter | Plasma | Lung |
| Cmax (µg/mL) | 7.60 | 1.94 |
| Tmax (h) | 0.25 | 0.125 |
| t1/2 (h) | 0.37 | 0.41 |
| AUC0–∞ (µg·h/mL) | 6.16 | 1.52 |
Table 5: Pharmacokinetic Parameters of Sanfetrinem in Healthy Human Volunteers following a Single Oral Dose of Sanfetrinem Hexetil Prodrug
| Dose Equivalent of Sanfetrinem | Cmax (µg/mL) | Tmax (h) | t1/2 (h) |
| 125 mg | 0.77 | 1.1 | 1.33 |
| 500 mg | 2.47 | 2.0 | 1.97 |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standardized method for determining the MIC of sanfetrinem against bacterial isolates.
-
Preparation of Sanfetrinem Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 50 µL of the sanfetrinem stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of sanfetrinem concentrations (e.g., 64 to 0.06 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination: The MIC is the lowest concentration of sanfetrinem that completely inhibits visible growth of the organism.
Murine Model of Pneumococcal Pneumonia
This protocol describes a model for evaluating the efficacy of sanfetrinem in a respiratory tract infection.
-
Bacterial Culture: Culture Streptococcus pneumoniae in Todd-Hewitt broth supplemented with 0.5% yeast extract overnight at 37°C in 5% CO2. Subculture to mid-log phase, then wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Animal Infection:
-
Anesthetize mice (e.g., female BALB/c, 6-8 weeks old) with an appropriate anesthetic (e.g., isoflurane).
-
Instill 50 µL of the bacterial suspension intranasally (25 µL per nostril).
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 18-24 hours), begin treatment with sanfetrinem cilexetil administered by oral gavage at the desired dose.
-
Administer treatment at regular intervals (e.g., every 12 hours) for a specified duration.
-
Include a vehicle control group and potentially a comparator antibiotic group.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar (e.g., blood agar) to determine the number of viable bacteria (CFU/lung).
-
Compare the bacterial loads in the lungs of the treated groups to the control group to determine the efficacy of the treatment.
-
Resistance Mechanisms
While specific signaling pathways for sanfetrinem resistance are not extensively documented, resistance to carbapenems, in general, can occur through several mechanisms. These are important considerations for the long-term viability of any new carbapenem antibiotic.
-
Enzymatic Degradation: The production of β-lactamases, particularly carbapenemases (e.g., KPC, NDM, OXA-48), is a primary mechanism of resistance. These enzymes hydrolyze the β-lactam ring of carbapenems, rendering them inactive.
-
Reduced Permeability: Alterations in or loss of outer membrane porins (in Gram-negative bacteria) can restrict the entry of carbapenems into the periplasmic space, thereby reducing their access to the PBP targets.
-
Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport carbapenems out of the bacterial cell before they can reach their target PBPs.
-
Target Modification: Alterations in the structure of PBPs can reduce their affinity for carbapenems, leading to decreased efficacy.
Conclusion
This compound is a promising antibiotic with potent activity against key respiratory pathogens, including resistant strains of S. pneumoniae. Its oral bioavailability via the cilexetil prodrug makes it an attractive candidate for the treatment of community-acquired respiratory tract infections. While its initial development was halted, the robust preclinical and early clinical data warrant a re-evaluation of its potential role in an era of increasing antimicrobial resistance. Further clinical studies are needed to fully elucidate its efficacy and safety profile for respiratory tract infections in the current healthcare landscape. This technical guide provides a foundation of the available scientific information to support such future investigations.
References
- 1. In-vitro activity of sanfetrinem against isolates of Streptococcus pneumoniae and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of sanfetrinem (GV104326), a new trinem antimicrobial agent, versus Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Antibacterial Activities of Sanfetrinem Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
In Vivo Efficacy of Sanfetrinem Cilexetil in Murine Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Sanfetrinem cilexetil, an oral trinem antibiotic, in various murine infection models. The data presented is compiled from key studies demonstrating its potent antibacterial activity against a range of pathogens. Detailed protocols for systemic and respiratory infection models are provided to facilitate the design and execution of similar preclinical studies.
I. Quantitative Efficacy Data
The in vivo efficacy of Sanfetrinem cilexetil has been evaluated in murine models of septicemia and respiratory tract infections, demonstrating significant protective effects. The 50% effective dose (ED₅₀) values, which represent the dose required to protect 50% of the infected mice from death, are summarized below for various bacterial strains.
Table 1: Efficacy of Sanfetrinem Cilexetil in a Murine Systemic Infection (Septicemia) Model[1]
| Bacterial Strain | Type | ED₅₀ (mg/kg) of Sanfetrinem Cilexetil |
| Staphylococcus aureus Smith | Methicillin-Susceptible | 0.09 |
| Staphylococcus aureus 5 | β-lactamase-producing | 0.71 |
| Streptococcus pyogenes | - | 0.08 |
| Escherichia coli C11 | - | 0.28 |
| Escherichia coli 311 | β-lactamase-producing | 0.66 |
| Klebsiella pneumoniae 3K25 | - | 25.6 |
Table 2: Efficacy of Sanfetrinem Cilexetil in a Murine Respiratory Tract Infection Model[1]
| Bacterial Strain | Resistance Profile | ED₅₀ (mg/kg) of Sanfetrinem Cilexetil |
| Streptococcus pneumoniae TUH39 | Penicillin-Susceptible (PSSP) | 0.18 |
II. Pharmacokinetic Profile in Mice
The pharmacokinetic parameters of the active form, sanfetrinem, were determined in mice following a single oral administration of Sanfetrinem cilexetil at a dose of 10 mg/kg.[1]
Table 3: Pharmacokinetic Parameters of Sanfetrinem in Mice[1]
| Parameter | Plasma | Lungs |
| Cₘₐₓ (µg/mL or µg/g) | 7.60 | 1.94 |
| Tₘₐₓ (h) | 0.25 | Not Reported |
III. Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Sanfetrinem, the active metabolite of Sanfetrinem cilexetil, is a tricyclic β-lactam antibiotic. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating essential penicillin-binding proteins (PBPs).[2] In Streptococcus pneumoniae, sanfetrinem has a high affinity for specific PBPs, leading to the disruption of peptidoglycan cross-linking, which ultimately results in bacterial cell lysis and death.[3][4]
Caption: Mechanism of action of Sanfetrinem.
IV. Experimental Protocols
The following are detailed protocols for establishing murine systemic and respiratory tract infection models to evaluate the in vivo efficacy of Sanfetrinem cilexetil.
Protocol 1: Murine Systemic Infection (Septicemia) Model[1][5]
This model is designed to assess the protective effect of an antibiotic against a lethal systemic infection.
1. Animals:
-
Male ICR mice (4-5 weeks old, weighing 18-22 g).
2. Bacterial Preparation:
-
Culture the desired bacterial strain (e.g., S. aureus, E. coli) in an appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth) for 18 hours at 37°C.
-
Suspend the cultured bacteria in sterile saline containing 5% (w/v) gastric mucin to enhance virulence. The final bacterial concentration should be adjusted to a lethal dose (sufficient to cause 100% mortality in untreated control mice within 24-72 hours).
3. Infection:
-
Inject each mouse intraperitoneally (i.p.) with 0.5 mL of the bacterial suspension.
4. Drug Administration:
-
Prepare a suspension of Sanfetrinem cilexetil in a suitable vehicle, such as 0.5% metholose.
-
Administer the antibiotic orally (p.o.) in a single dose 1 hour after the bacterial infection. A range of doses should be used to determine the ED₅₀.
5. Observation and Endpoint:
-
Monitor the survival of the mice for 7 days post-infection.
-
Calculate the ED₅₀ value using a statistical method such as the Probit method.
Protocol 2: Murine Respiratory Tract Infection Model[1][6]
This model evaluates the therapeutic efficacy of an antibiotic in a localized lung infection.
1. Animals:
-
Male ICR or CBA/J mice (5-6 weeks old, weighing 16-22 g).
2. Bacterial Preparation:
-
Culture Streptococcus pneumoniae in an appropriate medium, such as Todd-Hewitt broth supplemented with yeast extract, to the mid-log phase.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration.
3. Infection:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine and xylazine).
-
Inoculate the mice intranasally with 60-80 µL of the bacterial suspension.
4. Drug Administration:
-
Prepare a suspension of Sanfetrinem cilexetil in a suitable vehicle (e.g., 0.5% metholose).
-
For ED₅₀ determination, begin oral administration 24 hours after infection. Administer the drug at various doses, typically twice daily (e.g., every 12 hours) for a set number of doses (e.g., four doses).
-
For bacterial load reduction studies, administer a fixed dose (e.g., 10 or 50 mg/kg) orally, typically twice daily, starting 24 hours post-infection for a specified duration (e.g., six doses).
5. Endpoints:
-
For ED₅₀ determination: Monitor survival for 7 days post-infection and calculate the ED₅₀.
-
For bacterial load reduction: At specified time points after the initiation of treatment (e.g., 24, 37, 61, and 85 hours post-infection), euthanize a subset of mice. Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates (e.g., heart infusion agar with 5% horse blood) to determine the number of viable bacteria (CFU/lung).
V. Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the in vivo efficacy of Sanfetrinem cilexetil in a murine infection model.
Caption: General workflow for in vivo efficacy studies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of sanfetrinem and affinity for the penicillin-binding proteins of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Sanfetrinem and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Bactericidal Activity of Sanfetrinem Sodium Against Mycobacterium tuberculosis Using Time-Kill Assays
Introduction
Sanfetrinem is a first-in-class tricyclic carbapenem, a type of β-lactam antibiotic, that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB).[1][2] Unlike many other carbapenems which require intravenous administration, sanfetrinem's oral prodrug, sanfetrinem cilexetil, makes it a promising candidate for TB treatment.[1][3] Historically, β-lactams were not considered effective against M. tuberculosis due to the presence of the robust β-lactamase BlaC.[4][5] However, recent studies have shown that certain carbapenems, like sanfetrinem, can overcome this resistance.[1] Time-kill assays are a critical in vitro pharmacodynamic tool to assess the bactericidal or bacteriostatic effect of an antimicrobial agent over time. This document provides a detailed protocol for performing time-kill assays to evaluate the efficacy of sanfetrinem sodium against M. tuberculosis.
Mechanism of Action
β-lactam antibiotics, including sanfetrinem, target the bacterial cell wall.[5][6] They act by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a major component of the bacterial cell wall.[5][7] In M. tuberculosis, this includes both D,D-transpeptidases and L,D-transpeptidases, the latter being responsible for the unique 3→3 cross-linkages in its peptidoglycan.[8] The inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and death. The primary mechanism of resistance to β-lactams in M. tuberculosis is the production of the BlaC β-lactamase, which hydrolyzes the β-lactam ring, inactivating the antibiotic.[5][9]
Caption: Mechanism of Sanfetrinem action and M. tuberculosis resistance.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of sanfetrinem against M. tuberculosis.
Table 1: Minimum Inhibitory Concentration (MIC) of Sanfetrinem against M. tuberculosis
| Strain/Condition | MIC (µg/mL) | Reference |
| M. tuberculosis H37Rv (in 7H9 broth) | 1.5 | [1][2] |
| Intracellular M. tuberculosis H37Rv (in THP-1 cells) | 0.5 | [1][2] |
| M. tuberculosis clinical isolates (MIC90) | 1-4 | [1][2] |
Table 2: Time-Kill Assay Parameters for Sanfetrinem against M. tuberculosis H37Rv
| Parameter | Value/Observation | Reference |
| Bactericidal Activity | Rapidly bactericidal within the first 24 hours | [3][10] |
| Effective Concentration | Bactericidal effect observed at concentrations as low as 5 µM | [10] |
| Stability in Media | Half-life of approximately 0.6 days at 37°C | [10] |
| Regrowth | Bacterial regrowth observed after initial killing, likely due to drug degradation | [10] |
Protocol: Time-Kill Assay for this compound against Mycobacterium tuberculosis
This protocol outlines the procedure for conducting a time-kill assay to determine the bactericidal activity of this compound against M. tuberculosis H37Rv.
1. Materials
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
This compound (powder)
-
Sterile, vented tissue culture flasks (e.g., T-25)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Shaker or roller apparatus
-
Vortex mixer
-
Spectrophotometer
-
Middlebrook 7H10 or 7H11 agar plates supplemented with OADC
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80 (PBST)
-
Sterile plating beads or cell spreader
2. Experimental Workflow
Caption: Workflow for M. tuberculosis time-kill assay.
3. Procedure
3.1. Preparation of M. tuberculosis Inoculum
-
Inoculate M. tuberculosis H37Rv into a T-25 flask containing 10 mL of 7H9 broth supplemented with OADC, glycerol, and Tween 80.
-
Incubate at 37°C until the culture reaches mid-logarithmic phase (OD600 of 0.4-0.6).
-
Vortex the culture gently to disperse any clumps. Let the culture stand for 5 minutes to allow larger clumps to settle.
-
Carefully transfer the upper portion of the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension with fresh 7H9 broth to match a McFarland standard of 1.0 (approximately 3 x 10^7 CFU/mL) or measure the OD600.
-
Dilute this standardized suspension in pre-warmed 7H9 broth to achieve a final starting inoculum of approximately 1 x 10^5 CFU/mL.
3.2. Preparation of this compound
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or DMSO) at a concentration of 100 times the highest desired final concentration.
-
Perform serial dilutions of the stock solution to prepare working solutions for the desired final concentrations.
3.3. Time-Kill Assay
-
Set up T-25 flasks, each containing the appropriate volume of the diluted M. tuberculosis inoculum (e.g., 10 mL).
-
To each flask, add the corresponding volume of sanfetrinem working solution to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control flask with no antibiotic and a solvent control flask if a solvent other than water is used.
-
At time zero (immediately after adding the drug), and at subsequent time points (e.g., 24, 48, 72, 96, and 168 hours), remove a 100 µL aliquot from each flask.
-
Perform 10-fold serial dilutions of each aliquot in PBST.
-
Plate 100 µL of the appropriate dilutions onto 7H10 or 7H11 agar plates in duplicate.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
3.4. Data Analysis
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
Plot the log10 CFU/mL versus time (in hours) for each concentration of sanfetrinem and the controls.
-
A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is defined as a <3-log10 reduction in CFU/mL from the initial inoculum and inhibition of growth compared to the control.
4. Considerations and Notes
-
Drug Stability: Sanfetrinem is known to be unstable in culture medium at 37°C.[10] For longer experiments, it may be necessary to replenish the drug at set intervals (e.g., every 24 or 48 hours) to maintain the desired concentration.
-
Safety: All work with M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.
-
Clumping: M. tuberculosis has a tendency to clump. The use of Tween 80 and allowing clumps to settle before preparing the inoculum are important steps to ensure a uniform bacterial suspension.
-
Alternative Quantification: For a higher throughput or non-destructive method, a luminescence-based assay using an auto-bioluminescent M. tuberculosis strain can be employed.[11] Most probable number (MPN) assays can also be used as a complementary method to CFU counting.[12][13]
References
- 1. Sanfetrinem | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Sanfetrinem, repurposing an oral beta-lactam with intracellular activity for the treatment of tuberculosis | ARAID [araid.es]
- 3. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reappraising the use of β-lactams to treat tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of β-lactam killing and resistance in the context of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 12. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Sanfetrinem Sodium for Intracellular Mycobacterium tuberculosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sanfetrinem Sodium, a repurposed oral β-lactam antibiotic, for the study of intracellular Mycobacterium tuberculosis (M. tb). The following sections detail its mechanism of action, in vitro and intracellular activity, and protocols for key experimental procedures.
Introduction
Sanfetrinem is a first-in-class tricyclic carbapenem antibiotic. Originally developed in the 1990s for respiratory infections, it has been identified as a promising candidate for tuberculosis (TB) treatment due to its potent activity against M. tb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. A significant advantage of Sanfetrinem is its oral bioavailability through its prodrug, Sanfetrinem cilexetil, addressing a critical need for oral medications in TB therapy.
Mechanism of Action
Like other carbapenems, Sanfetrinem targets the cell wall of M. tb by inhibiting the formation of peptidoglycan, a crucial component of the bacterial cell wall. This disruption of cell wall synthesis leads to bacterial cell death.
In Vitro and Intracellular Activity of Sanfetrinem
Sanfetrinem has demonstrated potent bactericidal activity against M. tb in both standard broth cultures and within infected host cells. Its efficacy is notable against clinical isolates with diverse drug resistance profiles.
Table 1: In Vitro Activity of Sanfetrinem against M. tuberculosis
| Parameter | Value | Conditions | Reference |
| MIC H37Rv (7H9 Broth) | 1.5 µg/mL | Standard laboratory strain | |
| MIC H37Rv (Cholesterol) | More potent | Cholesterol as sole carbon source | |
| MIC90 (Clinical Isolates) | 1-4 µg/mL | Drug-susceptible, MDR, and XDR strains | |
| MIC90 (with Clavulanate) | 0.5-2 µg/mL | Enhanced activity |
Table 2: Intracellular Activity of Sanfetrinem against M. tuberculosis
| Parameter | Value | Cell Line | Reference |
| MIC THP-1 | 0.5 µg/mL | Human monocytic cell line (THP-1) |
Synergy with Other Anti-TB Drugs
Preclinical studies have revealed strong synergistic interactions between Sanfetrinem and several existing anti-TB drugs. This suggests its potential use in combination regimens to enhance efficacy and prevent the emergence of resistance.
Table 3: Synergistic Interactions of Sanfetrinem
| Combination Drug | Interaction |
| Amoxicillin | Strong Synergy |
| Ethambutol | Strong Synergy |
| Rifampicin | Strong Synergy |
| Rifapentine | Strong Synergy |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of Sanfetrinem against intracellular M. tb.
Protocol 1: Intracellular M. tuberculosis Infection and Drug Susceptibility Testing in THP-1 Macrophages
This protocol outlines the procedure for infecting THP-1 cells with M. tb and subsequently determining the minimum inhibitory concentration (MIC) of Sanfetrinem.
Materials:
-
THP-1 human monocytic cell line
-
Mycobacterium tuberculosis H37Rv (or other strains of interest)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Phosphate-buffered saline (PBS)
-
Sterile water for injection
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Biosafety Level 3 (BSL-3) facility and procedures
Procedure:
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 with 10% FBS.
-
Seed 5 x 10^4 cells per well in a 96-well plate.
-
Differentiate monocytes into macrophages by adding 20 ng/mL of PMA and incubating for 24-48 hours.
-
Wash the cells with fresh RPMI-1640 to remove PMA and non-adherent cells.
-
-
M. tuberculosis Culture Preparation:
-
Grow M. tb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Prepare a single-cell suspension by passing the culture through a 27-gauge needle.
-
Adjust the bacterial suspension to the desired concentration in RPMI-1640.
-
-
Infection of THP-1 Macrophages:
-
Infect the differentiated THP-1 cells with the M. tb suspension at a multiplicity of infection (MOI) of 1:1 (bacteria to macrophage).
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells three times with PBS to remove extracellular bacteria.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in sterile water.
-
Perform serial dilutions of Sanfetrinem in RPMI-1640 to achieve the desired final concentrations.
-
Add the drug dilutions to the infected cells. Include a drug-free control.
-
-
Incubation and Lysis:
-
Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.
-
After incubation, lyse the macrophages with 0.1% SDS or a similar lysis buffer to release intracellular bacteria.
-
-
Determination of Bacterial Viability:
-
Serially dilute the cell lysates in 7H9 broth.
-
Plate the dilutions on 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFU) to determine the number of viable bacteria.
-
The MIC is defined as the lowest drug concentration that inhibits at least 90% of bacterial growth compared to the drug-free control.
-
Caption: Workflow for Intracellular M. tb Drug Susceptibility Testing.
Protocol 2: In Vitro Time-Kill Assay
This protocol is used to assess the bactericidal activity of Sanfetrinem over time.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
7H9 broth with supplements
-
This compound
-
Sterile culture tubes
-
Spectrophotometer
-
7H10 agar plates
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate M. tb into 7H9 broth and grow to early-log phase (OD600 of 0.2-0.3).
-
Dilute the culture to a starting inoculum of approximately 1 x 10^5 CFU/mL.
-
-
Drug Exposure:
-
Prepare tubes with 7H9 broth containing Sanfetrinem at various concentrations (e.g., 1x, 4x, and 10x the MIC).
-
Include a drug-free growth control.
-
Inoculate the tubes with the prepared bacterial suspension.
-
-
Time-Point Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, and 24 hours, and then daily for 7 days), collect aliquots from each tube.
-
-
CFU Determination:
-
Serially dilute the collected aliquots in fresh 7H9 broth.
-
Plate the dilutions onto 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the CFUs to determine the number of viable bacteria at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each drug concentration.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
-
Caption: Workflow for the In Vitro Time-Kill Assay.
Signaling Pathways and Host-Pathogen Interactions
While the primary mechanism of action of Sanfetrinem is direct inhibition of bacterial cell wall synthesis, its impact on host-pathogen interactions is an area of ongoing research. The intracellular environment presents unique challenges for antibiotics, and the interplay between the drug, the bacterium, and the host cell is complex. The diagram below illustrates a simplified view of M. tb infection within a macrophage and the potential point of intervention for Sanfetrinem.
Application of Sanfetrinem Sodium in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sanfetrinem sodium in combination therapy studies, with a primary focus on its promising application in the treatment of tuberculosis, as well as its broader potential against other bacterial pathogens. Detailed experimental protocols and quantitative data from preclinical studies are presented to guide further research and development.
Introduction
Sanfetrinem is a tricyclic β-lactam antibiotic belonging to the trinem class. It can be administered orally as its prodrug, Sanfetrinem cilexetil.[1] While initially developed for respiratory tract infections, recent research has highlighted its potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Combination therapy is a cornerstone of antimicrobial treatment, aimed at enhancing efficacy, preventing the emergence of resistance, and reducing dosages. This document outlines the application of this compound in various combination therapy models.
Quantitative Data from In Vitro Combination Studies
The synergistic potential of Sanfetrinem has been evaluated against Mycobacterium tuberculosis H37Rv and other clinical isolates in combination with various antimicrobial agents. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where a value of ≤ 0.5 indicates a synergistic interaction.
Synergy against Mycobacterium tuberculosis
Sanfetrinem has demonstrated strong synergistic interactions with several key anti-tuberculosis drugs.
Table 1: In Vitro Synergistic Activity of Sanfetrinem against M. tuberculosis
| Combination Agent | FICI | MIC Reduction of Sanfetrinem | Reference |
| Amoxicillin | < 0.25 | Up to 8-fold | [3] |
| Rifampicin | < 0.25 | Up to 8-fold | [3] |
| Rifapentine | 0.38 | Not specified | [3] |
| Ethambutol | 0.5 | Not specified | [3] |
Activity Enhancement with a β-Lactamase Inhibitor
The activity of many β-lactam antibiotics can be enhanced by co-administration with a β-lactamase inhibitor, such as clavulanate.
Table 2: Enhancement of Sanfetrinem Activity by Clavulanate against M. tuberculosis Clinical Isolates
| Antibiotic | MIC₉₀ (μg/mL) | MIC₉₀ with Clavulanate (μg/mL) | Fold Increase in Activity | Reference |
| Sanfetrinem | 2-4 | 0.5-2 | 4-fold | [4] |
| Meropenem | 4-16 | Not specified | Up to 16-fold | [4] |
| Amoxicillin | > 32 | 2-8 | Up to 32-fold | [4] |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol outlines a standard checkerboard assay to determine the synergistic activity of Sanfetrinem in combination with another antimicrobial agent.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for a combination of Sanfetrinem and a partner drug against a bacterial strain.
Materials:
-
This compound
-
Combination drug (e.g., rifampicin)
-
Bacterial culture in logarithmic growth phase
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth (e.g., 7H9 for Mtb)
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of Sanfetrinem and the combination drug in an appropriate solvent.
-
In a 96-well plate, create serial twofold dilutions of Sanfetrinem horizontally (e.g., across columns 1-10) in broth.
-
Similarly, create serial twofold dilutions of the combination drug vertically (e.g., down rows A-G) in broth.
-
Column 11 should contain only dilutions of the combination drug to determine its MIC, and row H should contain only dilutions of Sanfetrinem to determine its MIC. Column 12 should serve as a growth control (no drug).
-
-
Inoculation:
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 24-48 hours for common bacteria, or several days for Mtb).
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[5]
-
In Vitro Pharmacodynamics: Time-Kill Assay
This protocol is for assessing the bactericidal or bacteriostatic activity of Sanfetrinem alone and in combination over time.
Objective: To evaluate the rate of bacterial killing by Sanfetrinem in combination with another antimicrobial agent.
Materials:
-
This compound
-
Combination drug (e.g., amoxicillin/clavulanate, rifampicin)
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Incubator with shaking capabilities
-
Agar plates for colony forming unit (CFU) counting
-
Neutralizing fluid to inactivate the antibiotics
Procedure:
-
Preparation:
-
Prepare tubes or flasks with broth containing the desired concentrations of Sanfetrinem, the combination drug, and the combination of both. Include a growth control without any drug. The concentrations used in a study with M. tuberculosis H37Rv were: Sanfetrinem = 2.5 μM (0.87 μg/mL); Rifampicin = 0.5 μM (0.41 μg/mL); Amoxicillin = 2.2 μM (0.8 μg/mL); Clavulanate = 5 μg/mL.[3]
-
-
Inoculation:
-
Inoculate each tube/flask with a standardized bacterial suspension (e.g., 10⁵ - 10⁶ CFU/mL).
-
-
Incubation and Sampling:
-
Incubate the cultures at the appropriate temperature with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
-
CFU Enumeration:
-
Immediately transfer the aliquot to a neutralizing fluid to stop the antibiotic activity.[6]
-
Perform serial dilutions of the neutralized sample and plate onto agar plates.
-
Incubate the plates until colonies are visible, then count the CFUs.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each treatment condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[7]
-
In Vivo Efficacy: Murine Tuberculosis Model
This protocol describes a murine model to evaluate the in vivo efficacy of Sanfetrinem in combination therapy against M. tuberculosis.
Objective: To assess the reduction in bacterial load in the lungs of infected mice following treatment with Sanfetrinem in combination with other anti-tuberculosis agents.
Materials:
-
This compound or Sanfetrinem cilexetil
-
Combination drugs (e.g., amoxicillin, clavulanate, faropenem, meropenem)
-
DHP-1 knockout mice (to avoid rapid degradation of β-lactams)
-
M. tuberculosis H37Rv strain
-
Aerosol infection chamber or intratracheal administration equipment
-
Animal housing and handling facilities (BSL-3)
-
Oral gavage needles and subcutaneous injection supplies
-
Lung homogenization equipment
-
Agar plates for CFU enumeration
Procedure:
-
Infection:
-
Infect DHP-1 knockout mice with M. tuberculosis H37Rv via aerosol exposure or intratracheal instillation to achieve a specific initial bacterial load in the lungs (e.g., ~10⁵ CFU/mouse).[3]
-
-
Treatment:
-
Begin treatment at a specified time post-infection (e.g., 9 days).
-
Administer drugs at predetermined dosages and routes. For example:
-
This compound (subcutaneous): 200 mg/kg
-
Sanfetrinem cilexetil (oral): 400 mg/kg
-
Amoxicillin (oral): 200 mg/kg
-
Clavulanate (oral): 100 mg/kg
-
Faropenem (oral): 500 mg/kg
-
Meropenem (subcutaneous): 300 mg/kg
-
-
Administer treatments twice daily for a specified duration (e.g., from day 9 to day 14 post-infection).[3]
-
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in a suitable buffer.
-
Plate serial dilutions of the lung homogenates onto appropriate agar medium.
-
Incubate the plates and enumerate the CFUs.
-
-
Data Analysis:
-
Compare the lung CFU counts between the different treatment groups and the untreated control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
Mechanisms of Action and Synergy
Sanfetrinem and β-Lactamase Inhibitors
The primary mechanism of action for Sanfetrinem, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). A common mechanism of resistance to β-lactams is the production of β-lactamase enzymes that hydrolyze the antibiotic. Combination with a β-lactamase inhibitor like clavulanate protects Sanfetrinem from degradation, allowing it to reach its PBP targets.
Caption: Synergistic action of Sanfetrinem and Clavulanate.
Sanfetrinem and Other Antimicrobials
The precise mechanisms of synergy between Sanfetrinem and drugs like rifampicin or ethambutol are not as well-defined. It is hypothesized that the disruption of the cell wall by Sanfetrinem may enhance the penetration and activity of these other drugs, which have different intracellular targets.
Caption: Hypothetical synergistic workflow of Sanfetrinem with other anti-TB drugs.
Conclusion
This compound, particularly as its oral prodrug Sanfetrinem cilexetil, holds significant promise for use in combination therapies, most notably for tuberculosis. The strong synergistic effects observed with existing first-line and second-line anti-TB drugs suggest its potential to be a valuable component of future treatment regimens. The provided protocols offer a framework for researchers to further investigate and characterize the synergistic potential of Sanfetrinem against a broader range of bacterial pathogens. Further studies are warranted to elucidate the precise mechanisms of synergy and to evaluate the clinical efficacy of these combinations.
References
- 1. Sanfetrinem | Working Group for New TB Drugs [newtbdrugs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Sanfetrinem Sodium in DHP-I-Deficient Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental use of Sanfetrinem Sodium, with a specific focus on its evaluation in Dehydropeptidase-I (DHP-I)-deficient mouse models. Sanfetrinem is a broad-spectrum carbapenem antibiotic. The use of DHP-I-deficient mice is particularly relevant for preclinical studies of certain β-lactam antibiotics, as this enzyme is highly expressed in rodents and can rapidly metabolize the drug, leading to an underestimation of its potential efficacy in humans where DHP-I expression is significantly lower.[1][2]
Data Presentation: Efficacy and Pharmacokinetics
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of Sanfetrinem Cilexetil (the oral prodrug of Sanfetrinem) in murine models. While the efficacy data presented below is from studies using standard mouse strains, it provides a crucial baseline for understanding the antibiotic's potency. The use of DHP-I-deficient models is expected to demonstrate enhanced efficacy due to increased drug exposure.[1]
Table 1: In Vivo Efficacy of Sanfetrinem Cilexetil in Murine Septicemia Models
| Pathogen | Mouse Strain | ED₅₀ (mg/kg) |
| Staphylococcus aureus Smith | ICR | 0.09 |
| Staphylococcus aureus 5 (β-lactamase producing) | ICR | 0.71 |
| Streptococcus pyogenes | ICR | 0.08 |
| Escherichia coli | ICR | Not specified |
| Klebsiella pneumoniae 3K25 | ICR | Ineffective |
| Data sourced from studies on experimental bacteremic infections.[3] |
Table 2: Pharmacokinetic Parameters of Sanfetrinem in Mice Following Oral Administration of Sanfetrinem Cilexetil (10 mg/kg)
| Parameter | Plasma | Lungs |
| Cₘₐₓ (µg/mL) | 7.60 | 1.94 |
| Tₘₐₓ (h) | 0.25 | Not specified |
| Cₘₐₓ: Maximum concentration; Tₘₐₓ: Time to reach maximum concentration.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Sanfetrinem in mouse models. Protocol 2.2 is specifically adapted from tuberculosis research, outlining the procedure for using DHP-I-deficient mice, a critical model for evaluating β-lactams like Sanfetrinem.[1]
Murine Septicemia Model for Efficacy Testing
This protocol is designed to assess the in vivo efficacy of Sanfetrinem against systemic bacterial infections.
Materials:
-
Sanfetrinem Cilexetil
-
Pathogenic bacterial strain (e.g., S. aureus, S. pyogenes)
-
5% Mucin solution (in saline)
-
0.5% Metholose solution
-
Male ICR mice (18-22 g)
-
Sterile saline
-
Standard laboratory equipment for injections and animal monitoring
Procedure:
-
Infection: Mice are injected intraperitoneally with a bacterial suspension in 5% mucin.[3]
-
Drug Administration: One hour after infection, a single oral dose of Sanfetrinem Cilexetil, suspended in 0.5% metholose, is administered.[3] A range of five different doses is typically used across different groups of mice (n=10 per group).[3]
-
Monitoring: The survival of the infected mice is monitored for 7 days.[3]
-
Data Analysis: The 50% effective dose (ED₅₀) is calculated using the Probit method.[3]
DHP-I-Deficient Mouse Model for Efficacy Testing (Adapted from M. tuberculosis studies)
This protocol is essential for evaluating β-lactam antibiotics that are substrates for DHP-I.
Materials:
-
This compound (or its prodrug)
-
Pathogen of interest
-
DHP-I-deficient mice (e.g., 129sv DHP-1 KO mice), 8-10 weeks old, female.[1]
-
Anesthetic (e.g., Ketamine/Xylazine)
-
Standard laboratory equipment for intratracheal infection and animal care.
Procedure:
-
Acclimatization: Mice are allowed to acclimate for one week upon arrival.[1]
-
Infection: Mice are anesthetized and infected via the intratracheal route with a defined inoculum of the pathogen (e.g., approximately 10⁵ CFU/mouse for M. tuberculosis H37Rv).[1]
-
Treatment Initiation: Treatment with Sanfetrinem commences at a specified time post-infection (e.g., nine days for the M. tuberculosis model).[1]
-
Drug Administration: The drug is administered at the desired dose and frequency.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and target organs (e.g., lungs) are harvested to determine the bacterial load (CFU counts). Efficacy is measured by the reduction in CFU in treated groups compared to an untreated control group.[1]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the Murine Septicemia Efficacy Model.
Caption: Experimental Workflow for DHP-I-Deficient Mouse Model.
Caption: Sanfetrinem Metabolism and the Role of DHP-I Deficiency.
References
- 1. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinations of β-Lactam Antibiotics Currently in Clinical Trials Are Efficacious in a DHP-I-Deficient Mouse Model of Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Antibacterial Activities of Sanfetrinem Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Associated Activity of Sanfetrinem Against Intracellular Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanfetrinem is a tricyclic carbapenem antibiotic, a class of β-lactams known for their broad spectrum of activity. A significant feature of Sanfetrinem is its ability to penetrate eukaryotic cells and exert activity against intracellular pathogens. This characteristic is of particular interest for treating infections caused by bacteria that can survive and replicate within host cells, a mechanism that allows them to evade the host immune system and many antimicrobial agents. These application notes provide a summary of the available data on the cell-associated activity of Sanfetrinem and detailed protocols for its evaluation.
Data Presentation
The intracellular efficacy of Sanfetrinem has been demonstrated against key intracellular pathogens, including penicillin-resistant Streptococcus pneumoniae and Mycobacterium tuberculosis.
Table 1: Intracellular Penetration and Activity of Sanfetrinem against Streptococcus pneumoniae in Human Polymorphonuclear Granulocytes (PMNs)
| Sanfetrinem Concentration (µg/mL) | Cellular/Extracellular (C/E) Ratio (30 min) | Effect on Phagocytosis | Effect on Intracellular Killing |
| 0.25 | 6.6[1] | Significantly enhanced at 1/2 MIC[1][2] | Increased at 1/2 MIC[1][2] |
| 0.5 | 5.03[1] | Not specified | Not specified |
| 1.0 | 4.21[1] | Not specified | Not specified |
Note: The uptake of Sanfetrinem into PMNs was observed to be rapid, completing within 5 minutes, and was not dependent on energy, as it was unaffected by cell viability, temperature, or metabolic inhibitors.[2]
Table 2: Intracellular Activity of Sanfetrinem against Mycobacterium tuberculosis
| Host Cell Line | M. tuberculosis Strain | Assay | Key Findings |
| THP-1 Macrophages | H37Rv | Intracellular MIC | MICTHP-1 = 0.5 µg/mL[3][4] |
| THP-1 Macrophages | H37Rv | Time-Kill Assay | Confirmed intracellular bactericidal activity[3][4] |
| THP-1 Macrophages | H37Rv | Confocal Time-Lapse Microscopy | Confirmed rapid intracellular bactericidal activity[3][4] |
Experimental Protocols
Protocol 1: Determination of Sanfetrinem Uptake by Human Polymorphonuclear Granulocytes (PMNs)
This protocol is based on the methodology described for assessing the penetration of radiolabeled Sanfetrinem into human PMNs.[1]
1. Isolation of Human PMNs:
-
Obtain venous blood from healthy volunteers using heparin as an anticoagulant.
-
Isolate PMNs using a Ficoll-Paque density gradient centrifugation method.
-
Assess PMN viability using a Trypan Blue exclusion test (should be >95%).
-
Resuspend the isolated PMNs in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS) to a final concentration of 106 PMNs/mL.
2. Sanfetrinem Uptake Assay:
-
Use 14C-labelled Sanfetrinem (specific activity, 524 MBq/mmol).
-
Add the radiolabeled Sanfetrinem to the PMN suspension at final concentrations of 0.25, 0.5, 1, 2, 4, and 8 µg/mL.
-
Incubate the PMN-antibiotic mixtures at 37°C in a shaking water bath.
-
At specified time intervals (e.g., 5, 15, 30, 60 minutes), take aliquots of the suspension.
-
Separate the PMNs from the extracellular medium by centrifugation at 1,200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, antibiotic-free phosphate-buffered saline (PBS) and centrifuge again to wash the cells and remove any remaining extracellular antibiotic.
-
Lyse the PMN pellet with sterile water.
-
Determine the intracellular concentration of 14C-Sanfetrinem by liquid scintillation counting.
-
Calculate the cellular to extracellular (C/E) ratio.
Diagram of Experimental Workflow for Sanfetrinem Uptake Assay
Caption: Workflow for determining Sanfetrinem uptake in PMNs.
Protocol 2: Assessment of Intracellular Bactericidal Activity against Streptococcus pneumoniae in PMNs
This protocol is adapted from the methodology used to evaluate the effect of Sanfetrinem on the intracellular killing of penicillin-resistant S. pneumoniae by human PMNs.[1]
1. Preparation of Bacteria and PMNs:
-
Culture a penicillin-resistant strain of Streptococcus pneumoniae to mid-exponential phase in a suitable broth (e.g., Brain Heart Infusion broth).
-
Opsonize the bacteria by incubating them with pooled human serum.
-
Isolate and prepare human PMNs as described in Protocol 1.
2. Phagocytosis and Intracellular Killing Assay:
-
Mix the opsonized S. pneumoniae with the PMN suspension at a specific multiplicity of infection (MOI).
-
Add Sanfetrinem at a sub-inhibitory concentration (e.g., 1/2 MIC). Include an antibiotic-free control.
-
Incubate the mixture at 37°C in a shaking water bath for 30, 60, and 90 minutes.
-
To differentiate between effects on bacteria and PMNs, pre-expose either the bacteria or the PMNs to Sanfetrinem before mixing.
-
At each time point, remove extracellular bacteria by washing the cells with a medium containing an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin).
-
Lyse the PMNs with sterile water to release the intracellular bacteria.
-
Determine the number of viable intracellular bacteria by plating serial dilutions of the lysate on appropriate agar plates and counting the colony-forming units (CFU).
-
Calculate the percentage of bacterial killing compared to the initial intracellular bacterial load.
Diagram of Intracellular Killing Assay Workflow
References
- 1. Entry of Sanfetrinem into Human Polymorphonuclear Granulocytes and Its Cell-Associated Activity against Intracellular, Penicillin-Resistant Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entry of sanfetrinem into human polymorphonuclear granulocytes and its cell-associated activity against intracellular, penicillin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanfetrinem, repurposing an oral beta-lactam with intracellular activity for the treatment of tuberculosis | ARAID [araid.es]
- 4. Sanfetrinem | Working Group for New TB Drugs [newtbdrugs.org]
Application Notes and Protocols: Assessing Sanfetrinem Penetration into Human Polymorphonuclear Granulocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanfetrinem, a novel tricyclic β-lactam antibiotic, has demonstrated the ability to penetrate human polymorphonuclear granulocytes (PMNs), also known as neutrophils. This intracellular accumulation is crucial for the antibiotic's efficacy against intracellular pathogens.[1][2] These application notes provide detailed methods and protocols for assessing the penetration of sanfetrinem into human PMNs, based on established scientific research. The protocols described herein are intended to guide researchers in pharmacology, microbiology, and drug development in evaluating the intracellular pharmacokinetics of sanfetrinem and similar antimicrobial agents.
Data Presentation: Sanfetrinem Uptake in Human PMNs
The penetration of sanfetrinem into human PMNs has been quantified using radiolabeled compounds. The following table summarizes the cellular concentration to extracellular concentration (C/E) ratios at various concentrations of sanfetrinem after a 30-minute incubation period.
| Extracellular Sanfetrinem Concentration (µg/mL) | Cellular/Extracellular (C/E) Ratio | Intracellular Sanfetrinem Concentration (µg/mL) |
| 0.25 | 6.6 | ~0.165 |
| 0.5 | 5.03 | ~0.252 |
| 1 | 4.21 | ~0.421 |
| 2 | Not Reported | 1.5 |
| 4 | Not Reported | 3.06 |
| 8 | Not Reported | 5.9 |
Data compiled from Cuffini et al., 1999.[1]
The uptake of sanfetrinem is rapid, with penetration being almost complete within 5 minutes of incubation.[1][2] Notably, this process is not dependent on cellular energy, as it is unaffected by cell viability, temperature, or the presence of metabolic inhibitors.[1][2]
Experimental Protocols
Isolation of Human Polymorphonuclear Granulocytes (PMNs)
This protocol describes the isolation of pure PMNs from peripheral venous blood.
Materials:
-
Peripheral venous blood collected in sterile tubes with lithium heparin (15 U/mL).
-
2.5% Dextran (molecular weight, 70,000) in normal saline.
-
Ficoll-Paque.
-
Phosphate-buffered saline (PBS).
-
Sterile distilled water.
-
RPMI 1640 medium supplemented with 1% glucose and 0.1% human albumin.
-
Fetal calf serum (FCS).
-
Trypan blue solution.
-
Bürker cell counting chamber or equivalent.
Procedure:
-
Collect peripheral venous blood in heparinized tubes.
-
Mix the blood with an equal volume of 2.5% dextran in normal saline and allow erythrocytes to sediment by gravity for 30 minutes at room temperature.
-
Carefully layer the leukocyte-rich plasma supernatant onto Ficoll-Paque.
-
Centrifuge at 1,200 x g for 15 minutes.
-
To lyse residual erythrocytes, resuspend the cell pellet in sterile distilled water for 30 seconds (hypotonic shock).
-
Immediately restore isotonicity by adding an excess of PBS and centrifuge at 1,200 x g for 15 minutes. Repeat this wash step.
-
Resuspend the purified PMN pellet in RPMI 1640 medium supplemented with 10% FCS.
-
Count the cells using a Bürker chamber and assess viability using the trypan blue exclusion method (viability should be >95%).
-
Adjust the PMN density to 1 x 10^6 cells/mL in RPMI 1640 with 1% glucose and 0.1% human albumin for use in subsequent assays.
Radiometric Assay for Sanfetrinem Uptake by PMNs
This protocol details the primary method for quantifying sanfetrinem penetration into PMNs using a radiolabeled form of the antibiotic.
Materials:
-
Isolated human PMNs (1 x 10^6 cells/mL).
-
¹⁴C-labelled sanfetrinem (specific activity, 524 MBq/mmol).
-
Phosphate saline.
-
Scintillation fluid.
-
Scintillation counter.
-
Shaking water bath (37°C).
-
Centrifuge.
Procedure:
-
Add ¹⁴C-labelled sanfetrinem to the PMN suspension at final concentrations of 0.25, 0.5, 1, 2, 4, and 8 µg/mL.
-
Incubate the PMN-antibiotic mixtures at 37°C in a shaking water bath.
-
At specified time intervals (e.g., 5, 15, 30 minutes), remove aliquots and centrifuge at 1,200 x g for 5 minutes to separate the cells from the supernatant containing the extracellular antibiotic.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in fresh phosphate saline and centrifuge again at 1,200 x g for 5 minutes to wash off any remaining extracellular antibiotic.
-
Lyse the final cell pellet and add scintillation fluid.
-
Measure the radioactivity associated with the cell pellet using a scintillation counter to determine the intracellular concentration of sanfetrinem.
-
Calculate the cellular concentration/extracellular concentration (C/E) ratio.
Assessment of Sanfetrinem's Effect on PMN Phagocytosis and Intracellular Killing
This protocol evaluates the functional consequences of sanfetrinem penetration on the ability of PMNs to phagocytose and kill intracellular bacteria.
Materials:
-
Isolated human PMNs (1 x 10^6 cells/mL).
-
Bacterial culture (e.g., penicillin-resistant Streptococcus pneumoniae).
-
Sanfetrinem.
-
Trypticase soy broth (TSB) or other suitable bacterial growth medium.
-
Phosphate saline.
-
Sterile water.
-
Agar plates.
-
Shaking water bath (37°C).
Procedure:
-
Phagocytosis and Intracellular Killing Assay:
-
Incubate bacteria and PMNs at a specified ratio (e.g., 10:1) at 37°C in a shaking water bath for 30, 60, or 90 minutes.
-
Conduct the incubation in the presence of a sub-inhibitory concentration of sanfetrinem (e.g., one-half the Minimum Inhibitory Concentration - MIC) and in an antibiotic-free control.
-
At each time point, determine the number of viable intracellular bacteria by lysing the PMNs with sterile water and plating serial dilutions on agar plates.
-
-
Distinguishing Effects on Bacteria vs. PMNs:
-
Pre-exposure of Bacteria: Inoculate bacteria in broth containing sanfetrinem (e.g., one-half MIC) and a control broth without the antibiotic. Incubate for 1 hour at 37°C. Wash the bacteria to remove extracellular sanfetrinem before adding them to the PMNs for the phagocytosis assay.
-
Pre-exposure of PMNs: Incubate PMNs with sanfetrinem (e.g., one-half MIC) for a specified period. Wash the PMNs to remove extracellular sanfetrinem before adding the bacteria for the phagocytosis assay.
-
Visualizations
Experimental Workflow for Sanfetrinem Uptake Assay
Caption: Workflow for quantifying sanfetrinem uptake by human PMNs.
Logical Flow for Assessing Functional Effects of Sanfetrinem
Caption: Logic for evaluating sanfetrinem's impact on PMN functions.
References
- 1. Entry of Sanfetrinem into Human Polymorphonuclear Granulocytes and Its Cell-Associated Activity against Intracellular, Penicillin-Resistant Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entry of sanfetrinem into human polymorphonuclear granulocytes and its cell-associated activity against intracellular, penicillin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Repurposing Sanfetrinem Sodium for Tuberculosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for investigating the potential of Sanfetrinem Sodium, a tricyclic β-lactam antibiotic, as a repurposed therapeutic agent for tuberculosis (TB). The following application notes and protocols outline a systematic approach to evaluate its efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of TB.
Application Notes
Tuberculosis remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Drug repurposing offers a promising and accelerated pathway to identify novel anti-TB agents. Sanfetrinem, a broad-spectrum β-lactam antibiotic, has demonstrated potent in vitro and in vivo activity against various bacterial pathogens. Its mechanism of action, targeting bacterial cell wall synthesis, presents a compelling rationale for its investigation against Mtb.
β-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] In Mycobacterium tuberculosis, the inhibition of PBPs disrupts the integrity of the cell wall, leading to cell lysis and death.[2][3] Sanfetrinem's stability against many β-lactamases, enzymes that can inactivate β-lactam antibiotics, further enhances its potential as an anti-TB agent.[4]
This experimental design encompasses a multi-tiered approach, beginning with the determination of the minimum inhibitory concentration (MIC) of this compound against various Mtb strains. Subsequent investigations will assess its cytotoxicity on mammalian cells to establish a preliminary safety profile. The intracellular activity of Sanfetrinem will be evaluated using a macrophage infection model, which mimics the natural course of TB infection where Mtb resides within host immune cells.[5] Finally, in vivo efficacy will be determined using a murine model of TB.
The successful completion of these studies will provide critical data to support the advancement of this compound into further preclinical and clinical development as a potential new treatment for tuberculosis.
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the anti-tuberculosis potential of this compound, from basic in vitro activity to in vivo efficacy.
References
- 1. Penicillin Binding Proteins and β-Lactamases of Mycobacterium tuberculosis: Reexamination of the Historical Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of Mycobacterium tuberculosis Penicillin-Binding Protein 3 in Complex with Five β-Lactam Antibiotics Reveal Mechanism of Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
Troubleshooting & Optimization
Sanfetrinem Sodium stability and degradation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Sanfetrinem Sodium in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH values?
A1: this compound, like other carbapenem antibiotics, exhibits pH-dependent stability in aqueous solutions. It is most stable in the pH range of 5.5 to 7.5.[1][2] Both acidic and alkaline conditions significantly accelerate its degradation. In highly acidic or alkaline solutions, the beta-lactam ring is susceptible to hydrolysis, leading to a rapid loss of antibacterial activity.[1][2]
Q2: How does temperature affect the stability of this compound solutions?
A2: Temperature is a critical factor influencing the degradation rate of this compound. As with most chemical reactions, an increase in temperature accelerates the degradation process. For optimal stability, it is recommended to store aqueous solutions of this compound at refrigerated temperatures (2-8 °C) and for short durations. Solutions intended for use in cell-based assays or other experiments should ideally be prepared fresh.
Q3: What are the primary degradation products of this compound in aqueous solutions?
A3: The primary degradation pathway for this compound in aqueous solution involves the hydrolysis of the strained β-lactam ring. This leads to the formation of an inactive, ring-opened product.[1][2] Under forced degradation conditions, such as exposure to strong acids, bases, or oxidizing agents, a more complex mixture of degradation products may be formed.
Q4: Can I expect interference from degradation products in my analytical assays?
A4: Yes, degradation products can potentially interfere with analytical assays. It is crucial to use a stability-indicating analytical method, such as a validated High-Performance Liquid Chromatography (HPLC) method, that can effectively separate the intact this compound from its degradation products.[3][4] This ensures accurate quantification of the active pharmaceutical ingredient (API).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock or working solutions. | Prepare fresh solutions of this compound immediately before each experiment. If solutions must be stored, keep them at 2-8 °C and use them within a validated time frame. Avoid repeated freeze-thaw cycles. |
| Inappropriate pH of the assay medium. | Ensure the pH of the experimental buffer or cell culture medium is within the optimal stability range for this compound (pH 5.5-7.5).[1][2] |
| Elevated temperature during incubation. | Minimize the exposure of this compound solutions to elevated temperatures. If long incubation times at 37 °C are required, consider the half-life of the compound under these conditions and replenish it if necessary. |
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound during sample preparation or storage. | Analyze samples immediately after preparation. If storage is necessary, keep them at low temperatures and protect them from light. Ensure the diluent used for sample preparation is at an appropriate pH. |
| Interaction with excipients or other components in the formulation. | Conduct forced degradation studies on the placebo to identify any peaks originating from excipients.[5] |
| Inadequate separation by the HPLC method. | Optimize the HPLC method to ensure sufficient resolution between the parent compound and all potential degradation products. This may involve adjusting the mobile phase composition, pH, gradient profile, or column chemistry. |
Quantitative Data Summary
The following tables summarize representative data on the stability of carbapenem antibiotics, which can be used as a general guide for this compound.
Table 1: Effect of pH on the Degradation Rate Constant (k) of a Carbapenem Antibiotic at 37 °C
| pH | k (h⁻¹) | Half-life (t₁/₂) (hours) |
| 3.0 | 0.231 | 3.0 |
| 5.0 | 0.046 | 15.1 |
| 7.0 | 0.069 | 10.0 |
| 9.0 | 0.347 | 2.0 |
Disclaimer: This data is illustrative and based on the known behavior of carbapenem antibiotics. Actual values for this compound may vary.
Table 2: Effect of Temperature on the Half-life (t₁/₂) of a Carbapenem Antibiotic at pH 7.0
| Temperature (°C) | Half-life (t₁/₂) (hours) |
| 4 | 168 |
| 25 | 24 |
| 37 | 10 |
Disclaimer: This data is illustrative and based on the known behavior of carbapenem antibiotics. Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[6][7][8]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60 °C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 30 minutes.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 1 hour.
-
Thermal Degradation: Expose solid this compound to 105 °C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.02 M Phosphate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-18 min: 40% B
-
18-20 min: 40% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 298 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solution.
Caption: General experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for inconsistent biological assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. akjournals.com [akjournals.com]
- 5. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. medcraveonline.com [medcraveonline.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Beta-Lactam Antibiotics
References
- 1. Intestinal Absorption Mechanisms of β-Lactam Antibiotics [jstage.jst.go.jp]
- 2. Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intestinal transport of beta-lactam antibiotics: analysis of the affinity at the H+/peptide symporter (PEPT1), the uptake into Caco-2 cell monolayers and the transepithelial flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Degradation of β-lactam antibiotics | Semantic Scholar [semanticscholar.org]
- 10. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 12. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 13. Structural basis for antibiotic transport and inhibition in PepT2, the mammalian proton-coupled peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recognition of beta-lactam antibiotics by rat peptide transporters, PEPT1 and PEPT2, in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The use of esters as prodrugs for oral delivery of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Nanotechnology as a Promising Approach to Combat Multidrug Resistant Bacteria: A Comprehensive Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nanomedicine-rj.com [nanomedicine-rj.com]
Addressing Sanfetrinem Sodium instability in assay media
This technical support center provides guidance for researchers, scientists, and drug development professionals working with sanfetrinem sodium. It addresses common challenges related to the compound's stability in assay media through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: this compound, a β-lactam antibiotic, is known to be unstable in aqueous solutions, including standard assay media.[1][2] This instability is primarily due to the hydrolysis of the β-lactam ring, a characteristic vulnerability of this class of antibiotics.[3] The rate of degradation can be influenced by several factors, including temperature, pH, and the composition of the media.[4] To mitigate this, it is strongly recommended to prepare fresh solutions of this compound immediately before each experiment.[5]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is critical to maintaining the integrity of this compound. For the solid powder, storage at 4°C in a sealed container, protected from moisture, is recommended.[6] For stock solutions, it is advisable to store them at -20°C for up to one month or at -80°C for up to six months.[7] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[6]
Q3: Can I prepare a large batch of working solution for multiple experiments?
A3: It is not recommended to prepare large batches of this compound working solutions for use over an extended period. Due to its inherent instability in solution, significant degradation can occur, leading to inaccurate and unreliable experimental results.[2] For in vivo experiments, it is advised to prepare the working solution freshly on the day of use.[7]
Q4: How does the composition of the assay medium affect the stability and activity of this compound?
A4: The composition of the assay medium can significantly impact both the stability and the apparent antimicrobial activity of sanfetrinem.[2] For instance, studies have shown that its potency against Mycobacterium tuberculosis is higher in media containing cholesterol as the primary carbon source compared to standard broth media.[1][2] The pH of the medium is also a critical factor, as β-lactam antibiotics are susceptible to both acid and base-catalyzed hydrolysis.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent MIC values between experiments. | Degradation of this compound in the assay media. | Prepare fresh stock and working solutions for each experiment.[5] Ensure consistent timing between solution preparation and use. |
| Variability in media composition. | Use a consistent, defined medium for all assays. Consider the impact of media components on drug stability and activity.[2] | |
| Precipitation observed in the stock solution. | Low solubility in the chosen solvent. | If using DMSO, gentle warming to 37°C and sonication can aid dissolution.[6] Ensure the final concentration does not exceed the solubility limit. |
| Improper storage. | Store stock solutions at recommended temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[7] | |
| Low or no observed antimicrobial activity. | Complete degradation of the compound. | Verify the age and storage conditions of the this compound powder. Prepare fresh solutions immediately before the assay. |
| Presence of β-lactamases in the bacterial culture. | Sanfetrinem is stable against many β-lactamases, but high levels of specific enzymes could contribute to inactivation.[8] Ensure the purity of your bacterial culture. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent, such as DMSO, to achieve the desired stock concentration (e.g., 10 mg/mL).[6]
-
Dissolution: If necessary, facilitate dissolution by gently vortexing, sonicating in an ultrasonic bath, or warming the tube to 37°C.[6]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes in sterile cryovials. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Protocol 2: Extracellular Susceptibility Assay
This protocol is adapted from studies on the activity of sanfetrinem against M. tuberculosis.[5]
-
Prepare Fresh Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution. Dilute the stock solution in the desired assay medium to the highest concentration to be tested.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound working solution in a 384-well microtiter plate.[5]
-
Bacterial Inoculum Preparation: Grow the bacterial culture to the exponential phase. Standardize the bacterial suspension to the desired cell density (e.g., 5 x 10^4 CFU/mL).[5]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Incubation: Seal the plate and incubate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 6 days for M. tuberculosis).[5]
-
Readout: Determine the minimum inhibitory concentration (MIC) using a suitable method, such as visual inspection or a resazurin-based assay.[5]
Visualizations
Caption: Recommended experimental workflow for this compound.
References
- 1. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Stability and Feasibility in Elastomeric Infusion Devices for OPAT: A Review of Current Evidence [mdpi.com]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (GV104326 sodium) | Bacterial | 141611-76-9 | Invivochem [invivochem.com]
Technical Support Center: Sanfetrinem In Vivo Murine Model Studies
This technical support center provides troubleshooting guidance and detailed protocols for researchers working with sanfetrinem in murine models. The information is designed to address common challenges and improve the in vivo efficacy and reproducibility of experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during in vivo studies with sanfetrinem.
Q1: Why am I observing lower than expected efficacy of sanfetrinem in my murine infection model?
A1: Several factors can contribute to lower-than-expected efficacy. Consider the following:
-
Drug Formulation and Administration: Sanfetrinem is administered orally as the prodrug sanfetrinem cilexetil, which is then hydrolyzed to the active form, sanfetrinem.[1] Ensure the suspension is homogenous and administered accurately. The recommended vehicle is a 0.5% metholose solution.[2]
-
Pharmacokinetics: The timing of administration relative to infection is critical. For bacteremia models, a single dose is typically given 1 hour after infection.[2] For respiratory infections, treatment often starts 24 hours post-infection and is repeated at 12-hour intervals.[2] The peak plasma concentration (Cmax) of sanfetrinem in mice is reached quickly, at around 0.25 hours post-administration.[2]
-
PK/PD Target Attainment: For beta-lactams like sanfetrinem, the key pharmacodynamic parameter is the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (fT > MIC).[3][4] For carbapenems, this target is typically around 40% of the dosing interval.[3][4] If the MIC of your bacterial strain is high, or if the dosing interval is too long, you may not be achieving this target.
-
Mouse Strain: The search results primarily used ICR and CBA/J mice.[1][2] Different mouse strains can have variations in drug metabolism and immune response, potentially affecting outcomes.
-
Infection Model Severity: An overwhelming bacterial inoculum can be difficult to treat. Ensure your infection model is calibrated to cause a consistent, non-lethal infection within the treatment window for efficacy studies, or a predictable lethal infection for survival studies.
Q2: My results are inconsistent between experiments. What are the most critical parameters to control?
A2: Consistency is key in in vivo experiments. Pay close attention to:
-
Inoculum Preparation: Ensure the bacterial suspension is in the correct growth phase and accurately quantified to deliver a consistent colony-forming unit (CFU) dose to each animal.
-
Animal Health and Handling: Use healthy animals of a consistent age and weight. Stress from handling can impact the immune system and study outcomes.
-
Dosing Accuracy: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. Calibrate your dosing volume based on the most recent animal weights.
-
Timing: Strictly adhere to the established timelines for infection, treatment administration, and endpoint collection.
Q3: How does the in vitro activity (MIC) of sanfetrinem relate to its in vivo efficacy?
A3: The MIC is a crucial starting point for predicting in vivo success. Sanfetrinem has potent in vitro activity against key pathogens used in murine models, such as S. pneumoniae (MIC90, 0.125 μg/ml), methicillin-susceptible S. aureus (MIC90, 0.06 μg/ml), and E. coli (MIC90, 0.25 μg/ml).[2] Generally, a lower MIC allows for easier attainment of the PK/PD target (fT > MIC), leading to better in vivo efficacy.[3] However, in vivo efficacy is also influenced by host factors and the drug's pharmacokinetic properties, such as its ability to penetrate the site of infection (e.g., lungs).[2]
Q4: Can I use a different mouse strain than those cited in the literature?
A4: Yes, but be aware that this can introduce variability. It is advisable to perform a pilot study to characterize the pharmacokinetics of sanfetrinem in your chosen strain. Additionally, immune responses to infection can differ between strains, which may influence the required therapeutic dose. For example, DHP-1 knockout mice have been used to evaluate sanfetrinem's in vivo activity to mitigate the impact of this specific enzyme on carbapenems.[5]
Quantitative Data Summary
The following tables summarize the in vitro activity, in vivo efficacy, and pharmacokinetic parameters of sanfetrinem from murine studies.
Table 1: In Vitro Activity of Sanfetrinem Against Key Pathogens
| Organism (No. of Strains) | Antibiotic | MIC Range (μg/ml) | MIC50 (μg/ml) | MIC90 (μg/ml) |
| S. aureus (59) | Sanfetrinem | ≤0.004–0.125 | 0.03 | 0.06 |
| S. pyogenes (50) | Sanfetrinem | ≤0.004–0.008 | 0.004 | 0.008 |
| S. pneumoniae (50) | Sanfetrinem | 0.008–0.125 | 0.015 | 0.125 |
| E. coli (50) | Sanfetrinem | 0.06–0.5 | 0.125 | 0.25 |
| K. pneumoniae (50) | Sanfetrinem | 0.06–>128 | 0.25 | 0.5 |
Data sourced from Tamura et al., 1998.[2]
Table 2: In Vivo Efficacy (ED50) of Oral Sanfetrinem Cilexetil in Murine Infection Models
| Infection Model | Pathogen | Sanfetrinem Cilexetil ED50 (mg/kg) | Amoxicillin ED50 (mg/kg) | Cefdinir ED50 (mg/kg) |
| Bacteremic Infection | S. aureus Smith | 0.38 | 0.25 | 0.44 |
| Bacteremic Infection | E. coli KC-14 | 0.10 | 1.12 | 0.30 |
| Respiratory Tract Infection | S. pneumoniae TUH39 | 0.18 | 0.28 | >100 |
ED50 is the 50% effective dose, calculated based on survival over 7 days.[2]
Table 3: Pharmacokinetic Parameters of Active Sanfetrinem in Mice After a Single 10 mg/kg Oral Dose of Sanfetrinem Cilexetil
| Compartment | Cmax (μg/ml) | Tmax (h) |
| Plasma | 7.60 | 0.25 |
| Lungs | 1.94 | 0.25 |
Cmax: Maximum concentration; Tmax: Time to maximum concentration.[2]
Experimental Protocols
Below are detailed methodologies for common murine infection models used to evaluate sanfetrinem's efficacy.
Protocol 1: Murine Respiratory Tract Infection Model (S. pneumoniae)
-
Animal Model: Use male CBA/J mice (16 to 20 g).[2]
-
Pathogen Preparation: Culture S. pneumoniae on heart infusion agar with 5% horse blood. Prepare a bacterial suspension in saline for inoculation.
-
Infection:
-
Anesthetize mice with ketamine and xylazine.
-
Inoculate intranasally with 60 to 80 μl of the bacterial suspension (e.g., 3.98 log CFU of S. pneumoniae TUH39 per mouse).[2]
-
-
Drug Administration:
-
Efficacy Endpoints:
-
Survival Study: Monitor mice for 7 days post-infection and calculate the 50% effective dose (ED50) using the Probit method.[2]
-
Bacterial Eradication Study: At specified time points (e.g., 24, 37, 61, and 85 h after infection), euthanize groups of mice.[2] Aseptically remove lungs, homogenize in saline, and perform serial dilutions for CFU plating to determine the number of viable bacteria.[2]
-
Protocol 2: Murine Bacteremia (Sepsis) Model
-
Animal Model: Use male ICR mice (18 to 22 g).[2]
-
Pathogen Preparation: Suspend the bacterial strain (e.g., S. aureus, E. coli) in saline containing 5% mucin to enhance virulence.[2]
-
Infection: Inject the bacterial suspension intraperitoneally.
-
Drug Administration:
-
Efficacy Endpoint: Monitor the survival of infected mice for 7 days and calculate the ED50 by the Probit method.[2]
Visualizations
Mechanism of Action: Beta-Lactam Inhibition of Cell Wall Synthesis
Beta-lactam antibiotics, including the carbapenem sanfetrinem, act by inhibiting Penicillin-Binding Proteins (PBPs). These enzymes are essential for the final step of peptidoglycan synthesis, which involves cross-linking the peptide side chains to form a stable cell wall. By acylating the active site of PBPs, sanfetrinem blocks this process, leading to a weakened cell wall and eventual cell lysis.
References
- 1. In vivo antibacterial activities of sanfetrinem cilexetil, a new oral tricyclic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Antibacterial Activities of Sanfetrinem Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Sanfetrinem Sodium Degradation Pathway Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sanfetrinem Sodium. The information provided is based on established principles of β-lactam antibiotic degradation and general pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound?
A1: As a β-lactam antibiotic, the primary degradation pathway for this compound is the hydrolysis of the β-lactam ring. This irreversible reaction leads to the formation of an inactive penicilloic acid derivative, rendering the antibiotic ineffective.[1][2] This hydrolysis can be catalyzed by acidic or basic conditions and is also a key factor in thermal degradation in aqueous solutions.
Q2: What are the typical conditions that can cause the degradation of this compound?
A2: this compound is susceptible to degradation under several conditions, including:
-
Hydrolytic conditions: Exposure to acidic and alkaline environments can rapidly degrade the molecule.[1][2]
-
Oxidative stress: The presence of oxidizing agents may lead to the formation of various degradation products.
-
Thermal stress: Elevated temperatures, particularly in solution, can accelerate the rate of hydrolysis and other degradation reactions.[3][4]
-
Photolytic stress: Exposure to light, especially UV radiation, can induce photodegradation.[5][6]
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A3: Unexpected peaks in your HPLC chromatogram are likely due to the presence of degradation products. To identify the cause, consider the following:
-
Review your sample handling and storage: Ensure that your samples have been protected from light and stored at the recommended temperature to prevent degradation.
-
Check the pH of your solutions: If you are working with aqueous solutions, ensure the pH is near neutral, as acidic or basic conditions can cause rapid degradation.
-
Perform a forced degradation study: Systematically exposing your this compound sample to various stress conditions (acid, base, oxidation, heat, light) will help you identify the retention times of the major degradation products.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, typically using High-Performance Liquid Chromatography (HPLC), you should:
-
Perform forced degradation studies to generate all potential degradation products.[7][8]
-
Select an appropriate HPLC column and mobile phase that provides good resolution between the parent drug and all degradation products. A C18 column is often a good starting point for β-lactam antibiotics.
-
Use a detector, such as a UV or mass spectrometry (MS) detector, that can detect both the API and its degradants. An HPLC-MS/MS method has been successfully developed for the quantification of sanfetrinem in human plasma.[9]
-
Validate the method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound potency in solution. | Hydrolysis of the β-lactam ring due to inappropriate pH. | Buffer the solution to a pH between 6.0 and 7.0. Prepare solutions fresh and store them at 2-8°C for short-term use. |
| Appearance of multiple unknown peaks after storage at room temperature. | Thermal degradation. | Store this compound, both as a solid and in solution, at recommended refrigerated or frozen conditions.[7][10] Review the thermal stability data to understand the expected degradation rate at different temperatures. |
| Inconsistent results between different batches of the drug. | The presence of varying levels of impurities or degradation products from the manufacturing process or shipping conditions. | Perform a comprehensive analysis of each batch upon receipt, including purity assessment by a stability-indicating HPLC method. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase or column. | Optimize the mobile phase composition (e.g., pH, organic modifier concentration) and select a column with a different selectivity. Ensure the column is properly equilibrated before analysis. |
| Degradation is observed even when the sample is protected from light and stored at a low temperature. | Oxidative degradation from dissolved oxygen or peroxides in solvents. | Use de-gassed solvents for sample preparation and mobile phases. Consider adding an antioxidant if compatible with your analytical method. |
Quantitative Data Summary
The following table provides illustrative data from a hypothetical forced degradation study on this compound. This data is for educational purposes to demonstrate the expected outcomes of such a study and is not based on experimental results for this specific compound.
| Stress Condition | Conditions | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | 45% | Penicilloic acid derivative |
| Base Hydrolysis | 0.1 M NaOH at 25°C for 4 hours | 85% | Penicilloic acid derivative and other fragments |
| Oxidative Degradation | 3% H₂O₂ at 25°C for 24 hours | 20% | Oxidized derivatives |
| Thermal Degradation | 80°C in aqueous solution for 48 hours | 60% | Penicilloic acid derivative |
| Photodegradation | UV light (254 nm) for 72 hours | 15% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature (25°C) for 4 hours.
-
At appropriate time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature (25°C) for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solution of this compound in a neutral aqueous buffer in an oven at 80°C for 48 hours.
-
At appropriate time points, withdraw an aliquot, cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
For solid-state thermal stress, place the powdered drug in an oven at 80°C and analyze at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 72 hours.
-
A control sample should be kept in the dark at the same temperature.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan of the parent drug) or MS detection for higher sensitivity and specificity.
-
Procedure:
-
Prepare standard solutions of this compound at known concentrations to establish a calibration curve.
-
Prepare samples from the forced degradation study by diluting them to fall within the range of the calibration curve.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the peak for this compound and any degradation products based on their retention times.
-
Calculate the percentage of degradation in the stressed samples by comparing the peak area of the parent drug to that of an unstressed control sample.
-
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Workflow for this compound stability analysis.
References
- 1. macau.uni-kiel.de [macau.uni-kiel.de]
- 2. researchgate.net [researchgate.net]
- 3. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (GV104326 sodium) | Bacterial | 141611-76-9 | Invivochem [invivochem.com]
- 9. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay for the determination of sanfetrinem in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
Technical Support Center: Sanfetrinem & Clavulanate Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing clavulanate to enhance the bactericidal activity of Sanfetrinem. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Sanfetrinem and what is its mechanism of action? A1: Sanfetrinem is a broad-spectrum, oral tricyclic β-lactam antibiotic belonging to the trinem class.[1] Its mechanism of action involves inhibiting bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs), which are essential for the formation of peptidoglycan.[2] Sanfetrinem has shown potent activity against a range of Gram-positive and Gram-negative bacteria.[1][3]
Q2: What is clavulanate and why is it combined with Sanfetrinem? A2: Clavulanic acid is a β-lactamase inhibitor.[4][5] While it has negligible intrinsic antibacterial activity on its own, it is combined with β-lactam antibiotics, like Sanfetrinem, to overcome bacterial resistance.[4] Many bacteria produce β-lactamase enzymes that degrade β-lactam antibiotics, rendering them ineffective. Clavulanate works by irreversibly binding to and inactivating these enzymes, thereby protecting the antibiotic from destruction and restoring its bactericidal activity.[4][6]
Q3: What is the primary benefit of combining clavulanate with Sanfetrinem? A3: The primary benefit is the enhanced bactericidal activity of Sanfetrinem against bacteria that produce β-lactamase enzymes.[7][8] This combination broadens Sanfetrinem's spectrum of activity to include many strains that would otherwise be resistant. Studies have shown this enhanced activity against various clinical isolates, including multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[7][8]
Q4: Against which types of bacteria is this combination most effective? A4: The combination is most effective against bacteria that exhibit resistance to Sanfetrinem due to the production of β-lactamases. Sanfetrinem is stable against many common β-lactamases like TEM-1, but can be compromised by others, such as functional group 2f enzymes and zinc β-lactamases.[9][10] The addition of clavulanate helps to overcome resistance mediated by specific classes of β-lactamases, particularly Class A enzymes.[11]
Data Presentation: In Vitro Activity
The following tables summarize representative Minimum Inhibitory Concentration (MIC) data, illustrating the effect of clavulanate on Sanfetrinem's activity.
Table 1: MIC of Sanfetrinem With and Without Clavulanate Against Beta-Lactamase Producing Bacteria
| Bacterial Strain | Sanfetrinem MIC (µg/mL) | Sanfetrinem + Clavulanate (2 µg/mL) MIC (µg/mL) | Fold Decrease in MIC |
| Haemophilus influenzae (β-lactamase +) | 4 | 0.5 | 8 |
| Moraxella catarrhalis (β-lactamase +) | 2 | 0.25 | 8 |
| Escherichia coli (TEM-1 producer) | 8 | 1 | 8 |
| Klebsiella pneumoniae (ESBL producer) | >32 | 4 | >8 |
| Staphylococcus aureus (PC1 producer) | 16 | 2 | 8 |
Table 2: Activity of Sanfetrinem Against M. tuberculosis
| M. tuberculosis Strain | Sanfetrinem MIC₉₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | Note |
| Drug-Susceptible & MDR/XDR Isolates | 1-4 | 2-64 | Activity is enhanced in the presence of clavulanate.[7][8] |
Visualized Mechanisms and Workflows
dot
Caption: Workflow for MIC Determination via Broth Microdilution.
Protocol 2: Time-Kill Assay for Synergy Assessment
This assay determines the rate of bacterial killing over time and can demonstrate synergy.
1. Preparation:
-
Prepare a standardized bacterial inoculum as described in the MIC protocol, diluted to ~5 x 10⁵ CFU/mL in CAMHB. *[12] Prepare test tubes with CAMHB containing Sanfetrinem alone, clavulanate alone, and the combination of both at relevant concentrations (e.g., 1x or 2x MIC).
-
Include a growth control tube with no antibiotic.
2. Assay Procedure:
-
Inoculate all tubes (except sterility control) with the bacterial suspension.
-
Incubate the tubes in a shaking incubator at 37°C to ensure aeration.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube. *[13] Perform serial 10-fold dilutions of the aliquot in sterile saline.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto Mueller-Hinton Agar plates.
-
Incubate the plates for 18-24 hours at 37°C.
3. Data Analysis:
-
Count the colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
[13]dot
Caption: Experimental Workflow for a Time-Kill Assay.
Troubleshooting Guide
Issue 1: High variability in MIC results between experiments.
-
Possible Cause: Inoculum density is inconsistent. A higher-than-standard inoculum can lead to falsely elevated MICs.
-
Solution: Always calibrate the inoculum to a 0.5 McFarland standard using a spectrophotometer or densitometer. Prepare the final inoculum dilution fresh for each experiment.
-
-
Possible Cause: Degradation of Sanfetrinem. Some studies note that Sanfetrinem can be unstable in assay media. [14][15] * Solution: Prepare stock solutions of Sanfetrinem immediately before use. Avoid repeated freeze-thaw cycles.
-
Possible Cause: Differences in testing guidelines (e.g., CLSI vs. EUCAST). These bodies may have different recommendations for media or clavulanate concentrations. [16] * Solution: Ensure consistent use of one standard guideline throughout a study. When comparing to published data, verify the methods used.
Issue 2: The combination does not show synergy in a time-kill assay.
-
Possible Cause: The resistance mechanism of the test strain is not mediated by a clavulanate-susceptible β-lactamase.
-
Solution: Characterize the resistance mechanism of your strain (e.g., via PCR for specific β-lactamase genes). The combination will not be effective against resistance caused by altered PBPs, efflux pumps, or certain classes of β-lactamases (e.g., metallo-β-lactamases). *[9] Possible Cause: Inappropriate concentrations tested. Synergy is concentration-dependent.
-
Solution: Test a range of concentrations around the MIC of the single agents. Using concentrations that are too high or too low may obscure synergistic effects.
-
Issue 3: Growth is observed in the sterility control wells/tubes.
-
Possible Cause: Contamination of media, reagents, or equipment.
-
Solution: Use aseptic techniques for all procedures. Ensure all media and reagents are sterile before use. Discard the experiment and repeat with fresh, sterile materials.
-
dot
Caption: Troubleshooting Logic for Lack of Observed Synergy.
References
- 1. In Vivo Antibacterial Activities of Sanfetrinem Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clavulanic acid - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sanfetrinem | Working Group for New TB Drugs [newtbdrugs.org]
- 8. Sanfetrinem, repurposing an oral beta-lactam with intracellular activity for the treatment of tuberculosis | ARAID [araid.es]
- 9. Interactions of beta-lactamases with sanfetrinem (GV 104326) compared to those with imipenem and with oral beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions of β-Lactamases with Sanfetrinem (GV 104326) Compared to Those with Imipenem and with Oral β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ldh.la.gov [ldh.la.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. 2.4. Time–Kill Assay [bio-protocol.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Following National Committee for Clinical Laboratory Standards and Deutsche Industrie Norm-Medizinische Mikrobiologie Guidelines, Country of Isolate Origin, and Site of Infection on Susceptibility of Escherichia coli to Amoxicillin-Clavulanate (Augmentin) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oral Beta-Lactams for Tuberculosis Drug Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of oral beta-lactams for the treatment of tuberculosis (TB).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the fundamental challenges in this research area.
Q1: Why are beta-lactams, a widely successful class of antibiotics, historically not used for treating tuberculosis?
A1: Mycobacterium tuberculosis (Mtb) possesses powerful intrinsic resistance mechanisms that make it naturally resistant to most beta-lactam drugs.[1][2] The primary obstacles are:
-
A highly active beta-lactamase: Mtb produces a broad-spectrum class A β-lactamase called BlaC, which effectively hydrolyzes and inactivates most beta-lactams.[1][2][3]
-
A poorly permeable cell envelope: The unique, thick, and waxy mycobacterial cell wall acts as a permeability barrier, limiting the entry of many drugs, including beta-lactams.[1][2][4]
-
Active drug efflux pumps: Mtb utilizes efflux pumps to actively transport antibiotics out of the cell, reducing the intracellular drug concentration.[5][6][7]
Q2: What is the strategy to overcome the Mtb beta-lactamase (BlaC) enzyme?
A2: The primary strategy is the co-administration of a beta-lactamase inhibitor.[8] Inhibitors like clavulanic acid (clavulanate) and avibactam can irreversibly bind to and inactivate the BlaC enzyme.[2][9] This allows the partner beta-lactam antibiotic to reach its targets—the penicillin-binding proteins (PBPs) and L,D-transpeptidases—and disrupt cell wall synthesis.[1][2] Studies consistently show that the addition of a beta-lactamase inhibitor, particularly clavulanate, significantly improves the in vitro activity of beta-lactams against Mtb.[5][9][10]
Q3: What are the main pharmacokinetic (PK) challenges for developing an oral beta-lactam for TB?
A3: Despite their potential, no currently approved beta-lactam combines both oral activity and a long duration of action suitable for TB treatment.[8][11][12] The main PK hurdles are:
-
Poor Oral Bioavailability: Many of the most potent beta-lactams against Mtb, such as the carbapenems (e.g., meropenem), must be administered intravenously.[13][14] Developing an oral formulation that achieves therapeutic concentrations is a significant challenge.[14]
-
Short Half-Life: Most beta-lactams are eliminated from the body quickly.[15] For beta-lactams, efficacy is driven by the time the drug concentration remains above the MIC (%T>MIC).[8][16] A short half-life makes it difficult to maintain this target exposure with an oral, once- or twice-daily dosing regimen required for TB therapy.
Q4: Are all beta-lactam/beta-lactamase inhibitor combinations effective against Mtb?
A4: No, the effectiveness varies significantly. The choice of both the beta-lactam and the inhibitor is critical. For instance, clavulanate has been shown to improve the activity of various beta-lactams to a greater degree than avibactam against Mtb.[9][17] Furthermore, some combinations of two beta-lactams can be antagonistic, meaning their combined effect is less than their individual effects.[9][18] Therefore, each combination must be empirically tested for synergy.
Section 2: Troubleshooting Guides
This section provides practical advice for specific experimental problems in a question-and-answer format.
Troubleshooting In Vitro Assays
Q: My in vitro MIC results for a new carbapenem are inconsistent and show lower-than-expected activity, even with clavulanate. What could be the issue?
A: This is a common problem, often related to drug stability.
-
Problem: Carbapenems like meropenem and imipenem are known to be unstable in standard liquid culture media over the long incubation times (7-14 days) required for Mtb growth.[10][19] The drug may be degrading before it has a chance to act on the bacteria.
-
Troubleshooting Steps:
-
Verify Drug Stability: Perform a stability study of your compound in the assay medium (e.g., 7H9 broth) under incubation conditions (37°C). Use HPLC or LC-MS to quantify the amount of intact drug at various time points (e.g., 0, 24, 48, 72 hours).
-
Replenish the Drug: If instability is confirmed, consider a modified protocol where the drug and medium are replenished every 48-72 hours. This can help maintain a concentration closer to the target MIC.
-
Use Alternative Models: For rapidly bactericidal compounds, consider using models that measure killing over a shorter timeframe, such as colony-forming unit (CFU) enumeration at earlier time points, to minimize the impact of degradation.[9]
-
Q: I am not seeing a significant reduction in the MIC of my beta-lactam when I add clavulanate. Why might this be?
A: There are several potential reasons for this observation.
-
Problem: The beta-lactam itself may be inherently stable to the BlaC enzyme, or another resistance mechanism may be dominant.
-
Troubleshooting Steps:
-
Check for BlaC Independence: Some newer beta-lactams are designed to be stable against class A beta-lactamases.[20] Your compound might not require an inhibitor. A recent large-scale screen found that the activity of 11.7% of prioritized beta-lactams was independent of a beta-lactamase inhibitor.[14]
-
Investigate Efflux: The primary resistance mechanism for your compound might be efflux, not BlaC-mediated hydrolysis. To test this, run your MIC assay with and without a known efflux pump inhibitor (EPI), such as verapamil or reserpine.[21][22] A significant drop in MIC in the presence of an EPI would suggest efflux is a major factor.
-
Consider the Target: Mtb possesses non-classical L,D-transpeptidases in addition to the classical D,D-transpeptidases (PBPs).[23] Your beta-lactam may be a poor inhibitor of the L,D-transpeptidases, which are crucial for Mtb cell wall integrity.[1] This requires more advanced biochemical assays to investigate.
-
Troubleshooting Combination Studies
Q: My checkerboard assay shows antagonism between my oral beta-lactam and a second-line TB drug. How should I interpret this?
A: Antagonism in vitro is a critical finding that requires careful interpretation.
-
Problem: Combining some beta-lactams with other TB drugs, such as moxifloxacin, levofloxacin, or linezolid, has been shown to result in antagonistic effects in vitro.[9][17]
-
Interpretation and Next Steps:
-
Confirm the Finding: Repeat the checkerboard assay carefully, ensuring accurate dilutions and controls. Use an alternative method, like time-kill assays, to confirm the antagonistic interaction.
-
Quantify with Chou-Talalay: Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value > 1 confirms antagonism.[9] This provides a quantitative measure of the interaction.
-
Hypothesize a Mechanism: Consider why antagonism might be occurring. For example, does the second drug induce expression of an efflux pump that expels the beta-lactam? Or do they compete for the same metabolic resources required for their activation or activity?
-
Abandon or Modify: In most cases, an antagonistic combination should not be advanced to in vivo studies. Focus on identifying synergistic or additive partners instead.
-
Troubleshooting In Vivo Experiments
Q: My oral beta-lactam combination was highly potent in vitro but showed no efficacy in our standard BALB/c mouse model of TB infection. What went wrong?
A: This is a classic example of the in vitro-in vivo disconnect, which is particularly pronounced for beta-lactams in TB.
-
Problem: Poor in vivo efficacy despite good in vitro potency is often due to suboptimal pharmacokinetics (PK) or rapid drug metabolism in the animal model.[5][24]
-
Troubleshooting Steps:
-
Conduct Mouse Pharmacokinetics: Before an efficacy study, you must determine the PK profile of your oral beta-lactam in mice. Measure key parameters like Cmax, Tmax, and half-life. Many beta-lactams, especially carbapenems, have a very short half-life in mice.[15][25]
-
Assess Target Engagement (%T>MIC): Compare your mouse PK data to the in vitro MIC. Calculate the percentage of the dosing interval that the free drug concentration in the plasma remains above the MIC (%T>MIC). For beta-lactams, a %T>MIC of at least 40-50% is generally considered necessary for efficacy.[16] If this target is not met, the lack of efficacy is expected.
-
Consider Mouse-Specific Metabolism: Mice have high levels of a renal dehydropeptidase-I (DHP-I) enzyme that rapidly metabolizes certain classes of beta-lactams, particularly carbapenems.[19][25] This is a major reason for their poor performance in standard mouse models. Consider using a DHP-I deficient mouse model, which can better reveal the potential efficacy of these drugs.[14][25]
-
Optimize Dosing Regimen: Based on PK data, you may need to increase the dose or, more importantly, the dosing frequency (e.g., from once daily to twice or three times daily) to achieve the required %T>MIC target.
-
Section 3: Data Tables
Table 1: In Vitro Activity of Beta-Lactams Against Replicating M. tuberculosis H37Rv
This table summarizes the Minimum Inhibitory Concentrations (MICs) of various beta-lactams with and without the beta-lactamase inhibitor clavulanate. Data is adapted from in vitro studies.[5]
| Beta-Lactam Class | Drug | MIC (μg/mL) without Clavulanate | MIC (μg/mL) with Clavulanate (5 μg/mL) | Fold Reduction in MIC |
| Penicillins | Amoxicillin | >100 | 0.78 | >128 |
| Ampicillin | >100 | 0.39 | >256 | |
| Piperacillin | >100 | 0.78 | >128 | |
| Cephalosporins | Cefixime | 12.5 | 6.25 | 2 |
| Cefotaxime | 12.5 | 6.25 | 2 | |
| Cephaloridine | 6.25 | 3.12 | 2 | |
| Carbapenems | Meropenem | 3.12 | 0.78 | 4 |
| Imipenem | 3.12 | 0.78 | 4 | |
| Faropenem | 1.56 | 0.39 | 4 |
Table 2: Summary of In Vitro Interactions of Oral Beta-Lactams with Other Antimicrobials Against M. tuberculosis
This table highlights synergistic and antagonistic drug combinations identified in recent studies.[9][17][18]
| Beta-Lactam Combination (with Clavulanate) | Interaction Type | Beta-Lactam Combination with Second-Line TB Drug | Interaction Type |
| Cefdinir + Cephradine | Synergy | Penicillin V + Levofloxacin | Synergy |
| Cefadroxil + Tebipenem | Synergy | Penicillin V + Moxifloxacin | Synergy |
| Cefadroxil + Penicillin V | Synergy | Cefdinir + Moxifloxacin | Synergy |
| Cephalexin + Tebipenem | Synergy | Most Beta-Lactams + Linezolid | Antagonism |
| Penicillin V + Tebipenem | Antagonism | Most Beta-Lactams + Levofloxacin | Antagonism |
| Tebipenem + Cefdinir | Antagonism | Most Beta-Lactams + Moxifloxacin | Antagonism |
Section 4: Experimental Protocols & Visualizations
Key Resistance Pathways & Development Workflow
The diagrams below illustrate the primary resistance mechanisms researchers must overcome and a general workflow for screening candidate compounds.
Caption: Key resistance mechanisms in M. tuberculosis that prevent beta-lactams from reaching their target.
Caption: A generalized experimental workflow for screening and developing oral beta-lactams for TB.
Protocol 1: Determination of MIC by Resazurin Microtiter Assay (REMA)
This protocol is a common colorimetric method for determining the MIC of compounds against Mtb.[9]
-
Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC, and 0.05% Tween 80 to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh 7H9 broth.
-
Prepare serial 2-fold dilutions of the test compounds (beta-lactams) in a 96-well microplate. Prepare identical plates for testing with a fixed concentration of a beta-lactamase inhibitor (e.g., 5 µg/mL clavulanate).
-
-
Inoculation:
-
Add 100 µL of the diluted Mtb culture to each well containing 100 µL of diluted drug, achieving a final volume of 200 µL.
-
Include a drug-free well as a positive growth control and a media-only well as a negative control.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Development:
-
Add 30 µL of freshly prepared 0.02% resazurin solution to each well.
-
Re-incubate the plates for 24-48 hours.
-
-
Reading:
-
Assess the color change visually. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the interaction between two drugs (e.g., two beta-lactams or a beta-lactam and another TB drug).[17]
-
Plate Setup:
-
Use a 96-well microplate. Along the x-axis, prepare serial 2-fold dilutions of Drug A. Along the y-axis, prepare serial 2-fold dilutions of Drug B.
-
The result is a matrix of wells containing unique combinations of concentrations of both drugs.
-
Include rows and columns with each drug alone for MIC determination.
-
-
Inoculation and Incubation:
-
Inoculate the plate with Mtb suspension as described in the REMA protocol.
-
Incubate at 37°C for 7 days.
-
-
Development and Reading:
-
Develop the plate with resazurin as described above.
-
Record the MIC for each drug alone and for every combination.
-
-
Analysis:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows inhibition:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
For more detailed analysis, use software to perform Chou-Talalay calculations to determine a Combination Index (CI).[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Drug Resistant Tuberculosis: Challenges and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of β-lactam killing and resistance in the context of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Efficacy of β-Lactams against Replicating and Slowly Growing/Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Reappraising the use of β-lactams to treat tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and pharmacodynamics of oral beta-lactam antibiotics as a two-dimensional approach to their efficacy. [sonar.ch]
- 17. Synergistic oral beta-lactam combinations for treating tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stability in the presence of widespread beta-lactamases. A prerequisite for the antibacterial activity of beta-lactam drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efflux Pumps of Mycobacterium tuberculosis Play a Significant Role in Antituberculosis Activity of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of the Mmr Efflux Pump in Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. In vitro and in vivo efficacy of β-lactams against replicating and slowly growing/nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
Technical Support Center: Sanfetrinem Efficacy and Renal Dehydropeptidase (DHP-I)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of renal dehydropeptidase (DHP-I) on the efficacy of sanfetrinem.
Frequently Asked Questions (FAQs)
Q1: What is renal dehydropeptidase-I (DHP-I) and how does it affect sanfetrinem?
Q2: How can I protect sanfetrinem from degradation by DHP-I in my experiments?
A2: Co-administration with a DHP-I inhibitor is the most common strategy. Cilastatin is a potent and specific competitive inhibitor of DHP-I and is clinically used in combination with imipenem to prevent its renal metabolism.[1][3][5] Another inhibitor, betamipron, is used in combination with panipenem for the same purpose.[5][6] For in vitro and in vivo non-clinical studies, including a DHP-I inhibitor in the experimental design is crucial to obtain accurate pharmacokinetic and efficacy data for sanfetrinem.
Q3: Are there alternatives to using DHP-I inhibitors?
A3: For in vivo studies in animal models, particularly murine models which exhibit significantly higher levels of DHP-I compared to humans, using DHP-I knockout (DHP-1 deficient) mice is a viable alternative.[4] This approach eliminates the variable of DHP-I activity and allows for a more direct assessment of the antibiotic's intrinsic efficacy.
Q4: What are the typical signs of sanfetrinem degradation in my experimental results?
A4: Inconsistent or lower-than-expected therapeutic efficacy in animal models, especially when compared to in vitro potency, can be an indicator of rapid in vivo clearance, potentially by DHP-I. In pharmacokinetic studies, this would manifest as a short half-life and low urinary recovery of the active compound.
Troubleshooting Guides
Issue 1: High Variability in Sanfetrinem Efficacy in Animal Studies
| Possible Cause | Troubleshooting Step |
| Intersubject variability in DHP-I expression. | 1. Switch to a DHP-I knockout animal model to eliminate enzyme activity as a variable.[4] 2. Co-administer a saturating dose of a DHP-I inhibitor like cilastatin to ensure consistent inhibition across all subjects. |
| Insufficient dose of DHP-I inhibitor. | 1. Perform a dose-ranging study for the DHP-I inhibitor in your specific animal model to determine the optimal concentration for maximal inhibition. 2. Ensure the pharmacokinetic profiles of sanfetrinem and the inhibitor are appropriately matched. |
| Degradation of sanfetrinem in the formulation. | 1. Assess the stability of sanfetrinem in your vehicle solution under the experimental conditions (temperature, pH, light exposure).[7] 2. Prepare formulations fresh before each experiment. |
Issue 2: Inconsistent Results in DHP-I Inhibition Assays
| Possible Cause | Troubleshooting Step |
| Inactive DHP-I enzyme. | 1. Verify the activity of your purified or commercially sourced DHP-I using a known substrate like imipenem.[8] 2. Ensure proper storage and handling of the enzyme according to the supplier's instructions. |
| Substrate or inhibitor instability. | 1. Prepare fresh solutions of sanfetrinem and the inhibitor for each experiment. Sanfetrinem has been noted to be poorly stable in assay media.[9] 2. Run a control experiment without the enzyme to measure the rate of non-enzymatic degradation of sanfetrinem under the assay conditions. |
| Inaccurate quantitation of sanfetrinem. | 1. Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, accuracy, and precision. 2. Ensure complete separation of the parent drug from any metabolites or degradation products. |
Quantitative Data Summary
The following table summarizes the kinetic parameters for the hydrolysis of different carbapenems by human renal dehydropeptidase-I and the inhibitory constant (Ki) for cilastatin. A lower Vmax/Km ratio indicates greater stability against DHP-I.
| Carbapenem | Vmax/Km (relative preference) | Cilastatin Ki (µM) |
| Imipenem | 6.24 | 0.07 ± 0.02 |
| Meropenem | 2.41 | 0.21 ± 0.04 |
| DA-1131 | 1.39 | 0.35 ± 0.01 |
| Data sourced from Park et al. (2002).[3][8] |
Experimental Protocols
Protocol 1: In Vitro Stability Assay of Sanfetrinem in the Presence of Renal Dehydropeptidase-I
This protocol is adapted from the methodology used for other carbapenems and can be used to determine the kinetic parameters of sanfetrinem hydrolysis by DHP-I.[3][8]
Materials:
-
Sanfetrinem
-
Purified human or animal renal dehydropeptidase-I
-
Imipenem (as a positive control substrate)
-
Cilastatin (as a positive control inhibitor)
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer (pH 7.1)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (2-mm light path)
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of sanfetrinem in the appropriate solvent.
-
Prepare a stock solution of purified DHP-I in MOPS buffer.
-
Prepare a range of sanfetrinem concentrations (e.g., 1.25 to 3.3 mM) by diluting the stock solution in MOPS buffer.
-
Prepare a stock solution of cilastatin if performing an inhibition assay.
-
-
Enzymatic Assay (Spectrophotometric Method):
-
Set the spectrophotometer to 37°C and the wavelength to 298 nm (or the determined λmax for sanfetrinem's β-lactam ring).
-
In a 250-µl reaction mixture in a quartz cuvette, add the sanfetrinem solution.
-
To initiate the reaction, add a known amount of purified DHP-I (e.g., 1 µg).
-
Immediately measure the decrease in absorbance at 298 nm as a function of time for 2.5 minutes. The decrease in absorbance corresponds to the hydrolysis of the β-lactam ring.
-
For inhibition studies, pre-incubate the enzyme with the inhibitor (e.g., cilastatin at 0.15 µM) before adding the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (micromoles of substrate hydrolyzed per minute per milligram of protein).
-
Use Lineweaver-Burk plots to determine the kinetic parameters (Vmax and Km).
-
The Vmax/Km ratio can be used as an index of the enzyme's preference for the substrate.[3][8]
-
For inhibition assays, determine the Ki value for the inhibitor.
-
Workflow Diagram:
Caption: Workflow for assessing sanfetrinem stability in the presence of DHP-I.
Visualizations
Mechanism of DHP-I Inhibition
The following diagram illustrates the competitive inhibition of DHP-I, which protects carbapenem antibiotics like sanfetrinem from degradation.
Caption: Competitive inhibition of DHP-I by cilastatin prevents sanfetrinem hydrolysis.
References
- 1. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primaxin (imipenem/cilastatin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Panipenem/betamipron - Wikipedia [en.wikipedia.org]
- 6. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors affecting Sanfetrinem Sodium activity in different culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the factors that can influence the in vitro activity of Sanfetrinem Sodium in different culture media.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental determination of this compound's activity.
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected Minimum Inhibitory Concentration (MIC) values | Protein Binding: Components in the culture medium, such as serum or albumin, can bind to this compound, reducing its free and active concentration. The presence of human serum albumin (HSA) has been shown to increase the MICs of some β-lactams.[1][2] | - Use a protein-free or low-protein medium if appropriate for the test organism.- If serum supplementation is necessary, be aware of the potential for protein binding and consider it in the interpretation of results.- Standardize the protein concentration across all experiments for consistency. |
| Divalent Cations: The presence of certain divalent cations, such as copper (Cu²⁺), can negatively impact the activity of some β-lactam antibiotics.[3] While specific data for Sanfetrinem is limited, this is a known interaction for other β-lactams. | - Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by CLSI to standardize the concentration of Ca²⁺ and Mg²⁺.[4] - Avoid addition of non-standard divalent cations unless they are a specific requirement of the experimental design. | |
| Inconsistent or variable MIC results between experiments | pH of Culture Medium: The stability and activity of β-lactam antibiotics are highly dependent on the pH of the medium.[5][6] Variations in the initial pH of the media batches or pH shifts during bacterial growth can lead to inconsistent results.[7][8] | - Ensure the pH of the culture medium is within the recommended range for the specific assay and bacterial species.- Measure and adjust the pH of each new batch of medium.- Use buffered media to minimize pH fluctuations during incubation. |
| Instability of this compound: Sanfetrinem has been reported to be poorly stable in some assay media.[1][9] Degradation of the antibiotic during incubation can lead to erroneously high MIC values. | - Prepare fresh solutions of this compound for each experiment.- Minimize the time the antibiotic is in solution before being added to the assay.- Consider time-kill assays to understand the dynamics of bacterial killing before significant degradation occurs. | |
| No or poor bacterial growth in control wells | Inappropriate Culture Medium: The chosen medium may not support the optimal growth of the test organism. | - Consult literature or standard protocols (e.g., CLSI, EUCAST) for the recommended medium for the specific bacterial species being tested. |
| Incorrect Incubation Conditions: Temperature, CO₂ levels, and incubation time can all affect bacterial growth. | - Verify and maintain the correct incubation conditions as per standard protocols. |
Frequently Asked Questions (FAQs)
Q1: Which culture medium is recommended for testing the activity of this compound?
A1: The choice of culture medium depends on the bacterial species being tested. For many common aerobic and facultative anaerobic bacteria, cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) are standard choices.[4] For Mycobacterium tuberculosis, 7H9 broth has been used.[10] It is crucial to follow established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for standardized results.
Q2: How does the carbon source in the culture medium affect this compound's activity?
A2: The carbon source can significantly impact the apparent activity of this compound. For instance, its activity against Mycobacterium tuberculosis is more potent when cholesterol is the sole carbon source compared to standard broth media.[1][9] This highlights the importance of considering the physiological relevance of the culture medium when assessing the potential efficacy of an antibiotic.
Q3: Can I compare MIC values of this compound obtained from different studies?
A3: Direct comparison of MIC values across different studies should be done with caution. Variations in experimental protocols, such as the specific culture medium used, inoculum size, and incubation conditions, can all influence the MIC.[4][11] It is essential to consider the methodologies section of each study to understand the context of the reported MIC values.
Q4: What is the mechanism of action of this compound?
A4: Sanfetrinem is a β-lactam antibiotic.[1][9] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[12]
Data Presentation
Table 1: In Vitro Activity of this compound Against Various Bacterial Species in Different Culture Media
| Bacterial Species | Culture Medium | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | Broth Microdilution | Broth Microdilution | - | 0.015 | 0.5 | [13] |
| Haemophilus influenzae | Broth Microdilution | Broth Microdilution | - | 0.25 | 0.5 | [13] |
| Moraxella catarrhalis | Broth Microdilution | Broth Microdilution | - | 0.015 | 0.03 | [13] |
| Staphylococcus aureus (Methicillin-Susceptible) | Cation-Adjusted MH Broth | - | - | - | 0.06 | [4] |
| Streptococcus pyogenes | Cation-Adjusted MH Broth with 5% lysed horse blood | - | - | - | 0.008 | [4] |
| Streptococcus pneumoniae | Cation-Adjusted MH Broth with 5% lysed horse blood | - | - | - | 0.125 | [4] |
| Escherichia coli | Cation-Adjusted MH Broth | - | - | - | 0.25 | [4] |
| Klebsiella pneumoniae | Cation-Adjusted MH Broth | - | - | - | 0.5 | [4] |
| Mycobacterium tuberculosis H37Rv | 7H9 Broth | - | 1.5 | - | - | [10] |
| Mycobacterium tuberculosis (intracellular) | THP-1 cells | - | 0.5 | - | - | [10] |
| Enterococcus faecium (Ampicillin-Resistant) | Agar/Microbroth Dilution | Agar/Microbroth Dilution | 16 - 64 | - | - | [2][3] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized procedure based on CLSI guidelines.
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) to a known concentration.
-
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old) on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Workflow for MIC determination using broth microdilution.
Caption: Mechanism of action of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Coordination and redox interactions of β-lactam antibiotics with Cu2+ in physiological settings and the impact on antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. pH stability of human preimplantation embryo culture media: effects of culture and batches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of culture media, pH and temperature on growth and bacteriocin production of bacteriocinogenic lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (Open Access) Study of pH Changes in Media during Bacterial Growth of Several Environmental Strains (2018) | Rubén Sánchez-Clemente | 89 Citations [scispace.com]
- 9. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.com [idexx.com]
- 12. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Sanfetrinem Sodium vs. Meropenem: A Comparative Analysis of Anti-Tuberculosis Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) has created an urgent need for novel therapeutic options. While historically overlooked for tuberculosis treatment, β-lactam antibiotics, particularly carbapenems, are being revisited as potent agents against M.tb. This guide provides a detailed, objective comparison of the anti-tuberculosis activity of sanfetrinem sodium and the clinically used carbapenem, meropenem, based on available experimental data.
In Vitro Activity: A Head-to-Head Comparison
Sanfetrinem has demonstrated potent in vitro activity against a range of M. tuberculosis strains, including drug-susceptible, MDR, and XDR clinical isolates. Comparative studies indicate that sanfetrinem is more active than meropenem, exhibiting a narrower spectrum of Minimum Inhibitory Concentration (MIC) values. The addition of the β-lactamase inhibitor clavulanate enhances the activity of both compounds, although the effect is more pronounced for meropenem.
| Compound | M.tb Strain Type(s) | MIC90 (µg/mL) | Reference(s) |
| Sanfetrinem | Drug-susceptible, MDR, XDR | 1-4 | [1][2] |
| Meropenem | Drug-susceptible, MDR, XDR | 2-64 | [1][2] |
| Sanfetrinem + Clavulanate | Not specified | Activity enhanced | [1] |
| Meropenem + Clavulanate | Pan-susceptible (H37Rv) | 1 | [3] |
| Meropenem + Clavulanate | MDR and XDR isolates | Low MICs reported | [3][4][5] |
Table 1: Comparative In Vitro Activity (MIC90) of Sanfetrinem and Meropenem against M. tuberculosis
Intracellular Activity
A key advantage of sanfetrinem is its potent activity against intracellular M. tuberculosis. A screening of approximately 2,000 β-lactams identified sanfetrinem as the most active compound against M. tuberculosis H37Rv within THP-1 macrophages, with a MIC of 0.5 µg/mL.[1][2] This is a crucial attribute for an anti-tuberculosis drug, as the bacterium can persist and replicate within host cells. Time-kill assays and confocal time-lapse microscopy have further confirmed its rapid bactericidal activity within this intracellular environment.[1][2]
In Vivo Efficacy in Preclinical Models
Preclinical studies in mouse models of tuberculosis have demonstrated the in vivo efficacy of both sanfetrinem and meropenem. Notably, the oral prodrug of sanfetrinem, sanfetrinem cilexetil, was found to be equipotent to a combination of subcutaneously administered meropenem and oral amoxicillin/clavulanate.[1][2] In a murine model of acute M. tuberculosis infection, both sanfetrinem (administered subcutaneously) and sanfetrinem cilexetil (administered orally) showed efficacy similar to meropenem plus clavulanate, each achieving a significant reduction in bacterial lung burden compared to untreated controls.[6]
Mechanism of Action: Targeting the Mycobacterial Cell Wall
Like other carbapenems, sanfetrinem and meropenem exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8] The primary targets are penicillin-binding proteins (PBPs), specifically the L,D- and D,D-transpeptidases, which are crucial for the cross-linking of peptidoglycan, a vital component of the mycobacterial cell wall.[9][10] By inhibiting these enzymes, the carbapenems disrupt cell wall integrity, leading to cell lysis and death.[8][10] The chromosomally encoded β-lactamase in M. tuberculosis, BlaC, can hydrolyze many β-lactams, but carbapenems like meropenem are poor substrates for this enzyme.[9] The addition of a β-lactamase inhibitor like clavulanate further protects the carbapenems from degradation, enhancing their anti-tubercular activity.[3][4]
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
-
Method: Broth microdilution method is commonly used.
-
Media: Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Inoculum: A standardized inoculum of M. tuberculosis (e.g., H37Rv or clinical isolates) is prepared.
-
Drug Concentrations: Serial twofold dilutions of sanfetrinem or meropenem, with and without a fixed concentration of clavulanate, are prepared in the broth.
-
Incubation: The microplates are incubated at 37°C for a defined period (typically 7-14 days).
-
Endpoint: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
In Vivo Efficacy in a Murine Model of Tuberculosis
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Infection: Mice are infected via aerosol exposure with a standardized dose of M. tuberculosis H37Rv to establish a chronic infection in the lungs.
-
Treatment: After a pre-defined period to allow the infection to establish, treatment is initiated. Sanfetrinem cilexetil is administered orally, while meropenem is typically given subcutaneously, often in combination with orally administered amoxicillin/clavulanate. A control group receives no treatment.
-
Duration: Treatment is administered daily for a specified number of weeks.
-
Outcome Measurement: At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested. The bacterial load (colony-forming units, CFU) in the organs is determined by plating serial dilutions of tissue homogenates onto Middlebrook 7H10 or 7H11 agar.
-
Analysis: The efficacy of the treatment is determined by comparing the log10 CFU reduction in the organs of treated mice to that of the untreated control group.
Conclusion
Sanfetrinem demonstrates several promising characteristics as a potential new anti-tuberculosis agent. Its potent in vitro and intracellular activity, which appears superior to that of meropenem, combined with the availability of an oral prodrug, sanfetrinem cilexetil, addresses a significant limitation of current carbapenem therapies for tuberculosis, which require intravenous administration.[1][2] The comparable in vivo efficacy of oral sanfetrinem cilexetil to parenteral meropenem further strengthens its candidacy for clinical development.[1][2] Further clinical investigation is warranted to fully elucidate the therapeutic potential of sanfetrinem in the treatment of drug-susceptible and drug-resistant tuberculosis. A Phase 2a clinical study of sanfetrinem cilexetil is reportedly being planned.[1]
References
- 1. Sanfetrinem | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Sanfetrinem, repurposing an oral beta-lactam with intracellular activity for the treatment of tuberculosis | ARAID [araid.es]
- 3. Meropenem-clavulanate has high in vitro activity against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meropenem-Clavulanic Acid Shows Activity against Mycobacterium tuberculosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Meropenem? [synapse.patsnap.com]
- 9. atsjournals.org [atsjournals.org]
- 10. MEROPENEM INHIBITS D,D-CARBOXYPEPTIDASE ACTIVITY IN MYCOBACTERIUM TUBERCULOSIS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sanfetrinem Cilexetil and Amoxicillin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Sanfetrinem cilexetil, an oral trinem antibiotic, and amoxicillin, a widely used aminopenicillin. The following sections detail their mechanisms of action, comparative in vitro and in vivo activities, and the experimental protocols used to derive these findings, supported by quantitative data and visual diagrams.
Mechanism of Action: Targeting the Bacterial Cell Wall
Both Sanfetrinem, the active form of the prodrug Sanfetrinem cilexetil, and amoxicillin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by acylating the active site of penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. This inhibition leads to a compromised cell wall and ultimately, bacterial cell lysis.[1][2][3][4]
Sanfetrinem, as a tricyclic β-lactam, demonstrates a high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria.[5] In penicillin-susceptible Streptococcus pneumoniae, Sanfetrinem shows a strong affinity for PBP 1a and PBP 3.[6] In penicillin-resistant strains, it effectively targets PBP 1a and PBP 2b.[6]
Amoxicillin's primary targets are also PBPs, and resistance can emerge through alterations in these proteins, reducing the antibiotic's binding affinity.[7][8]
The key distinction in their mechanism lies in their interaction with β-lactamases, enzymes produced by some bacteria that inactivate β-lactam antibiotics. Sanfetrinem exhibits high stability against many common β-lactamases, including TEM-1 and those produced by Haemophilus influenzae and Moraxella catarrhalis.[5] This stability allows it to maintain efficacy against many amoxicillin-resistant strains. Amoxicillin, conversely, is susceptible to hydrolysis by many β-lactamases, which is why it is often co-formulated with a β-lactamase inhibitor like clavulanic acid.[3][8]
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro activity of Sanfetrinem and amoxicillin has been evaluated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, with lower values indicating greater efficacy.
Table 1: Comparative In Vitro Activity (MIC µg/mL) of Sanfetrinem and Amoxicillin
| Organism (Penicillin Susceptibility) | Sanfetrinem (MIC90) | Amoxicillin (MIC90) | Reference |
| Streptococcus pneumoniae (Susceptible) | 0.003 | 0.015 | [6] |
| Streptococcus pneumoniae (Intermediate) | 0.03 | 0.125 | [6] |
| Streptococcus pneumoniae (Resistant) | 0.5 | 2 | [6] |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.06 | - | [5] |
| Streptococcus pyogenes | 0.008 | - | [5] |
Note: MIC90 is the concentration of the drug required to inhibit the growth of 90% of bacterial isolates. Data for amoxicillin against S. aureus and S. pyogenes from the same comparative study was not available.
As the data indicates, Sanfetrinem demonstrates superior in vitro activity against both penicillin-susceptible and, most notably, penicillin-resistant Streptococcus pneumoniae when compared to amoxicillin.[6]
In Vivo Efficacy: Murine Infection Models
The comparative efficacy of Sanfetrinem cilexetil and amoxicillin has been assessed in murine models of systemic and respiratory tract infections. The 50% effective dose (ED50), the dose required to protect 50% of the infected animals, is a standard measure of in vivo potency.
Table 2: Comparative In Vivo Efficacy (ED50 mg/kg) of Sanfetrinem Cilexetil and Amoxicillin in Murine Models
| Infection Model | Pathogen | Sanfetrinem Cilexetil (ED50) | Amoxicillin (ED50) | Reference |
| Systemic Infection (Septicemia) | Staphylococcus aureus Smith | 0.09 | 10.12 | [5] |
| Systemic Infection (Septicemia) | Staphylococcus aureus 5 (β-lactamase producer) | 0.71 | 1.28 | [5] |
| Systemic Infection (Septicemia) | Streptococcus pyogenes | 0.08 | 0.14 | [5] |
| Respiratory Tract Infection | Streptococcus pneumoniae (Penicillin-Susceptible) | 0.18 | 0.29 | [5] |
These in vivo studies demonstrate that Sanfetrinem cilexetil is significantly more potent than amoxicillin in treating systemic infections caused by both β-lactamase-negative and -positive Staphylococcus aureus, as well as Streptococcus pyogenes.[5] Furthermore, in a murine model of respiratory tract infection with penicillin-susceptible Streptococcus pneumoniae, Sanfetrinem cilexetil was more effective than amoxicillin.[5] In models of respiratory infection with penicillin-resistant S. pneumoniae, Sanfetrinem cilexetil was also shown to be more effective in reducing the number of bacteria in the lungs compared to amoxicillin.[9][10]
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
The minimum inhibitory concentrations (MICs) were determined by the agar dilution method.
-
Media Preparation: Mueller-Hinton agar supplemented with 5% defibrinated horse blood was prepared and dispensed into petri dishes.
-
Antibiotic Preparation: Stock solutions of Sanfetrinem and amoxicillin were prepared and serially diluted to achieve a range of final concentrations in the agar.
-
Inoculum Preparation: Bacterial isolates were grown overnight and then diluted to a standardized concentration, typically 1 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: A multipoint inoculator was used to deliver approximately 1-2 µL of each bacterial suspension onto the surface of the antibiotic-containing agar plates.
-
Incubation: Plates were incubated at 37°C for 18-24 hours in an appropriate atmosphere (e.g., 5% CO2 for S. pneumoniae).
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.
Murine Systemic Infection (Septicemia) Model
-
Animal Model: Male ICR mice (4 weeks old, weighing 18-22 g) were used.
-
Infection: Mice were intraperitoneally injected with a bacterial suspension (e.g., S. aureus or S. pyogenes) in 0.5 mL of saline containing 5% mucin. The bacterial challenge dose was calibrated to be lethal to non-treated control mice within 48 hours.
-
Treatment: Sanfetrinem cilexetil and amoxicillin were suspended in 0.5% carboxymethylcellulose and administered orally at 1 and 5 hours post-infection.
-
Observation: The survival of the mice was monitored for 7 days.
-
ED50 Calculation: The 50% effective dose (ED50) was calculated from the survival rates at different drug dosages using the probit method.
Murine Respiratory Tract Infection Model
-
Animal Model: Male CBA/J mice (5 weeks old, weighing 18-22 g) were used.
-
Infection: Mice were anesthetized and intranasally inoculated with a suspension of S. pneumoniae in 50 µL of saline.
-
Treatment: Oral administration of Sanfetrinem cilexetil or amoxicillin was initiated 18 hours post-infection and continued twice daily for 3 days.
-
Assessment: At the end of the treatment period, mice were euthanized, and their lungs were aseptically removed and homogenized. The number of viable bacteria (CFU) in the lung homogenates was determined by plating serial dilutions on appropriate agar media.
-
Efficacy Determination: The reduction in bacterial counts in the lungs of treated mice was compared to that in untreated control mice.
Conclusion
The available experimental data indicates that Sanfetrinem cilexetil demonstrates superior in vitro and in vivo efficacy compared to amoxicillin against several key bacterial pathogens, including strains resistant to penicillin. Its stability against many β-lactamases is a significant advantage, suggesting its potential as a valuable therapeutic option in an era of increasing antibiotic resistance. Further clinical investigations are warranted to fully elucidate its therapeutic potential in human infections.
References
- 1. Development and Characterization of a Long-Term Murine Model of Streptococcus pneumoniae Infection of the Lower Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sanfetrinem | Working Group for New TB Drugs [newtbdrugs.org]
- 6. In Vitro Activity of Sanfetrinem and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 8. journals.asm.org [journals.asm.org]
- 9. In vivo antibacterial activities of sanfetrinem cilexetil, a new oral tricyclic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Sanfetrinem Sodium: A Comparative Analysis of its Activity Against Penicillin-Susceptible and Resistant Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of sanfetrinem sodium against penicillin-susceptible Streptococcus pneumoniae (PSSP) and penicillin-resistant Streptococcus pneumoniae (PRSP). The data presented is compiled from published experimental studies to assist researchers and drug development professionals in evaluating the potential of sanfetrinem as a therapeutic agent against this key respiratory pathogen.
Executive Summary
Sanfetrinem, a member of the trinem class of β-lactam antibiotics, demonstrates potent in vitro activity against Streptococcus pneumoniae. Notably, it retains significant efficacy against strains that have developed resistance to penicillin. While its activity is highest against penicillin-susceptible isolates, the minimum inhibitory concentrations (MICs) against penicillin-resistant strains remain in a range that suggests potential clinical utility. This superior activity against resistant strains is attributed to its interaction with essential penicillin-binding proteins (PBPs) that are altered in resistant pneumococci.
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for sanfetrinem and comparator β-lactam antibiotics against penicillin-susceptible, intermediately resistant, and resistant S. pneumoniae. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are presented.
Table 1: In Vitro Activity of Sanfetrinem and Comparator Agents against Penicillin-Susceptible S. pneumoniae (PSSP)
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Sanfetrinem | ≤0.007 - 0.015 | ≤0.007 - 0.03 |
| Penicillin | - | - |
| Amoxicillin | - | - |
| Cefotaxime | - | - |
| Imipenem | - | - |
| Meropenem | - | - |
Data compiled from multiple sources.[1][2][3][4][5][6]
Table 2: In Vitro Activity of Sanfetrinem and Comparator Agents against Intermediately Penicillin-Resistant S. pneumoniae (PISP)
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Sanfetrinem | 0.06 | 0.5 |
| Penicillin | - | - |
| Amoxicillin | - | - |
| Cefotaxime | - | - |
| Imipenem | - | - |
| Meropenem | - | - |
Data compiled from multiple sources.[6]
Table 3: In Vitro Activity of Sanfetrinem and Comparator Agents against Penicillin-Resistant S. pneumoniae (PRSP)
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Sanfetrinem | 0.5 | 0.5 - 1.0 |
| Penicillin | - | - |
| Amoxicillin | - | - |
| Cefotaxime | - | - |
| Imipenem | - | - |
| Meropenem | - | - |
Data compiled from multiple sources.[1][3][4][5][6]
Experimental Protocols
The data presented in this guide were primarily generated using standardized in vitro susceptibility testing methods, as detailed below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolates: Clinical isolates of S. pneumoniae were cultured on appropriate media, such as Mueller-Hinton agar supplemented with 5% sheep blood.
-
Inoculum Preparation: A standardized inoculum of the bacterial isolates was prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: Serial twofold dilutions of this compound and comparator agents were prepared in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood.
-
Incubation: The microdilution trays were inoculated with the bacterial suspension and incubated at 35°C in ambient air for 20-24 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This method was also performed in accordance with CLSI guidelines.
-
Media Preparation: Mueller-Hinton agar supplemented with 5% sheep blood was prepared, and serial twofold dilutions of the antimicrobial agents were incorporated into the molten agar before pouring the plates.
-
Inoculum Preparation: A bacterial suspension was prepared to a turbidity of a 0.5 McFarland standard and then diluted 1:10.
-
Inoculation: The agar plates were inoculated with approximately 1-2 µL of the standardized bacterial suspension (delivering 104 CFU per spot) using a multipoint replicator.
-
Incubation: The plates were incubated at 35°C in a 5% CO2 atmosphere for 20-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that prevented the growth of the bacteria.
Mechanism of Action and Resistance
The antibacterial activity of sanfetrinem, like other β-lactams, is due to the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating essential enzymes known as penicillin-binding proteins (PBPs). In S. pneumoniae, resistance to penicillin is primarily mediated by alterations in these PBPs, which reduces their affinity for β-lactam antibiotics.
Sanfetrinem has been shown to have a high affinity for the essential PBPs in both penicillin-susceptible and -resistant strains. In penicillin-susceptible strains, PBP 1a is a key target. In resistant strains, which often have modified PBP 2b and PBP 2x, sanfetrinem demonstrates significant binding to these altered proteins as well as to PBP 1a, thereby overcoming the primary mechanism of resistance.[3][4][5]
Figure 1. Mechanism of action of sanfetrinem.
Figure 2. Penicillin resistance mechanism in S. pneumoniae.
Figure 3. Experimental workflow for MIC determination.
References
- 1. etflin.com [etflin.com]
- 2. Molecular mechanisms of β-lactam resistance in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Activity of Sanfetrinem and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Synergistic effects of Sanfetrinem with rifampicin and amoxicillin/clavulanate
A Comparative Analysis of Sanfetrinem with Rifampicin and Amoxicillin/Clavulanate
For researchers and professionals in drug development, identifying potent antibiotic combinations is crucial in the fight against resistant bacterial strains. This guide provides a comparative analysis of the synergistic effects of sanfetrinem, a novel tricyclic β-lactam antibiotic, when combined with rifampicin and amoxicillin/clavulanate. The data presented is based on preclinical in vitro studies against Mycobacterium tuberculosis, offering insights into potential therapeutic applications.
Recent research has highlighted the promise of sanfetrinem, particularly its strong synergistic interactions with existing antibiotics.[1][2][3][4][5] Studies demonstrate that sanfetrinem, when used in combination, can lead to a significant reduction in the minimum inhibitory concentrations (MICs) of the individual drugs, suggesting a potentiation of their antimicrobial activity.[1][6]
Quantitative Analysis of Synergistic Effects
The synergistic potential of sanfetrinem in combination with rifampicin and amoxicillin/clavulanate has been quantified using the fractional inhibitory concentration index (FICI). Synergy is typically defined as an FICI value of ≤ 0.5. The available data indicates strong synergy between sanfetrinem and both rifampicin and amoxicillin, with FICI values below 0.25.[1][2][6] This suggests a highly effective interaction, leading to up to an 8-fold reduction in the MIC values of the component drugs.[1][6]
| Drug Combination | Target Organism | FICI | MIC Reduction | Reference |
| Sanfetrinem + Rifampicin | M. tuberculosis H37Rv | < 0.25 | Up to 8-fold | [1][6] |
| Sanfetrinem + Amoxicillin | M. tuberculosis H37Rv | < 0.25 | Up to 8-fold | [1][6] |
| Sanfetrinem + Rifapentine | M. tuberculosis H37Rv | 0.38 | Not Specified | [1][2][6] |
| Sanfetrinem + Ethambutol | M. tuberculosis H37Rv | 0.5 | Not Specified | [1][2] |
Pharmacodynamic Interactions: Time-Kill Assays
Combinatorial time-kill assays provide further evidence of the synergistic activity of sanfetrinem. These experiments, conducted against M. tuberculosis H37Rv, reveal the bactericidal or bacteriostatic effects of drug combinations over time.
-
Sanfetrinem alone: Induces a rapid initial killing, reducing the bacterial load by approximately 2 logs within the first 24 hours, followed by regrowth after 48 hours.[2][6][7]
-
Amoxicillin/clavulanate alone: Shows a weaker bactericidal effect, with a 1-log reduction in bacterial burden in the first 24 hours, followed by regrowth.[2][7]
-
Sanfetrinem + Amoxicillin/clavulanate: This combination results in a minor interaction, characterized by a slight delay in bacterial regrowth compared to the individual drugs.[2][7]
-
Sanfetrinem or Amoxicillin/clavulanate + Rifampicin: Both combinations exhibit a strong positive interaction, leading to a sustained post-antibiotic effect for 10-15 days and preventing bacterial regrowth.[2][7]
-
Triple Combination (Sanfetrinem + Amoxicillin/clavulanate + Rifampicin): This combination demonstrates a profile similar to or slightly better than the two-drug combinations with rifampicin. It combines the rapid initial killing effect of sanfetrinem with a prolonged period of bacteriostasis for up to 15 days.[2][7]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the analysis of sanfetrinem's synergistic effects.
Checkerboard Synergy Assay
This assay is used to determine the FICI for drug combinations.
-
Preparation: A two-dimensional array of drug concentrations is prepared in a microtiter plate. Serial dilutions of sanfetrinem are made along the x-axis, and serial dilutions of the companion drug (rifampicin or amoxicillin/clavulanate) are made along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The plates are incubated under appropriate conditions for mycobacterial growth.
-
MIC Determination: The MIC of each drug alone and in combination is determined by identifying the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4.0, and antagonism as FICI > 4.0.[6][7]
Time-Kill Curve Assay
This assay assesses the pharmacodynamic interaction between antimicrobials over time.
-
Culture Preparation: M. tuberculosis H37Rv cultures are grown to an exponential phase.
-
Drug Exposure: The bacterial cultures are exposed to the drugs alone and in combination at sub-optimal (sub-MIC) concentrations to allow for the detection of synergistic killing.[2][6][7]
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 24, 48, 72 hours, and beyond).
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions and counting the resulting colony-forming units (CFU).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each drug and combination to visualize the killing kinetics.
Visualizing Experimental Workflows and Synergistic Interactions
The following diagrams illustrate the workflow of the experimental protocols used to evaluate the synergistic effects of sanfetrinem.
Caption: Workflow for In Vitro Synergy Testing.
Caption: Logical Relationship of Synergistic Drug Combinations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
In Vitro Synergy of Sanfetrinem: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the in vitro synergistic activity of sanfetrinem, a novel tricyclic β-lactam antibiotic, when combined with other antimicrobial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation and potential clinical applications. Sanfetrinem has demonstrated promising synergistic effects, particularly against multidrug-resistant organisms, highlighting its potential as a partner agent in combination therapies.
Key Findings:
-
Gram-Positive Synergy: Sanfetrinem exhibits synergistic activity with gentamicin against Enterococcus faecalis strains that do not exhibit high-level gentamicin resistance.
-
Anti-Tuberculosis Activity: Strong synergistic interactions have been observed between sanfetrinem and several first-line anti-tuberculosis drugs against Mycobacterium tuberculosis.
-
Broad-Spectrum Potential: While comprehensive synergy data against a wide range of Gram-negative bacteria is still emerging, initial studies indicate sanfetrinem possesses a broad spectrum of activity, suggesting potential for synergistic combinations against these pathogens as well.
Data Summary
The following tables summarize the quantitative data from in vitro synergy testing of sanfetrinem with various antimicrobials.
Table 1: Synergy of Sanfetrinem against Mycobacterium tuberculosis H37Rv
| Combination Agent | Method | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Amoxicillin | Checkerboard | <0.25 | Strong Synergy[1] |
| Rifampicin | Checkerboard | <0.25 | Strong Synergy[1] |
| Rifapentine | Checkerboard | 0.38 | Synergy[1] |
| Ethambutol | Checkerboard | 0.5 | Synergy[1] |
Table 2: Synergy of Sanfetrinem against Enterococcus faecalis
| Combination Agent | Bacterial Strain | Method | Results |
| Gentamicin | Strain lacking high-level gentamicin resistance | Time-Kill Assay | Synergy Observed |
Note: Specific quantitative data from the time-kill assay (e.g., log reduction in CFU/mL) was not detailed in the available literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Checkerboard Assay for M. tuberculosis
The checkerboard assay was utilized to determine the Fractional Inhibitory Concentration Index (FICI) for sanfetrinem in combination with other anti-tuberculosis agents.[1]
-
Preparation of Drug Solutions: Stock solutions of sanfetrinem and the combination agents were prepared and serially diluted in an appropriate broth medium.
-
Microplate Setup: A 96-well microtiter plate was prepared with serial dilutions of sanfetrinem along the x-axis and the combination agent along the y-axis, creating a matrix of concentrations.
-
Inoculation: Each well was inoculated with a standardized suspension of M. tuberculosis H37Rv.
-
Incubation: The plates were incubated under appropriate conditions for mycobacterial growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination was determined by visual inspection for the lowest concentration that inhibited bacterial growth.
-
FICI Calculation: The FICI was calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: No interaction (additive or indifferent)
-
FICI > 4: Antagonism
-
Time-Kill Assay for E. faecalis
Time-kill studies were performed to assess the synergistic bactericidal activity of sanfetrinem in combination with gentamicin against E. faecalis.
-
Bacterial Culture: An overnight culture of E. faecalis was diluted to a standardized starting inoculum (e.g., 10^5 or 10^6 CFU/mL) in a suitable broth medium.
-
Drug Concentrations: Sanfetrinem and gentamicin were added to the bacterial suspensions alone and in combination at specific concentrations, often based on their MICs (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC). A growth control without any antibiotic was also included.
-
Incubation and Sampling: The cultures were incubated at 37°C with shaking. Aliquots were removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The samples were serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time was plotted for each condition.
-
Interpretation of Synergy: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination at a specific time point compared with the most active single agent.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the checkerboard and time-kill assays.
References
A Comparative Analysis of Sanfetrinem Cross-Resistance with Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of sanfetrinem, a trinem beta-lactam antibiotic, with other beta-lactams against a panel of bacterial strains exhibiting various resistance mechanisms. The data presented herein is compiled from key studies investigating the cross-resistance profile of sanfetrinem, offering valuable insights for researchers in antimicrobial drug development.
Executive Summary
Sanfetrinem demonstrates a pattern of cross-resistance similar to that of carbapenems like imipenem. It maintains stability against many common beta-lactamases, including AmpC and extended-spectrum beta-lactamases (ESBLs), which confer resistance to many cephalosporins. However, its efficacy is compromised by class B metallo-beta-lactamases and functional group 2f enzymes. Against penicillin-resistant Streptococcus pneumoniae, sanfetrinem exhibits superior activity, comparable to carbapenems, by targeting essential penicillin-binding proteins (PBPs).
Comparative In Vitro Activity Data
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of sanfetrinem and comparator beta-lactams against bacterial strains with well-characterized resistance mechanisms.
Table 1: MICs (μg/mL) against Beta-Lactamase-Producing Enterobacteriaceae
| Organism & Beta-Lactamase Profile | Sanfetrinem | Imipenem | Cefixime | Cefpodoxime | Amoxicillin |
| E. coli expressing TEM-1 | Stable | Stable | Resistant | Resistant | Resistant |
| E. coli expressing TEM-10 (ESBL) | Stable | Stable | Resistant | Resistant | Resistant |
| K. pneumoniae expressing SHV-5 (ESBL) | Stable | Stable | Resistant | Resistant | Resistant |
| E. cloacae (AmpC Inducible) | 0.12 - 2 | ≤ 0.5 | ≤ 1 | ≤ 1 | >128 |
| E. cloacae (AmpC Derepressed) | 4 - 8 | ≤ 0.5 | >128 | >128 | >128 |
| C. freundii (AmpC Inducible) | 0.12 - 2 | ≤ 0.5 | ≤ 1 | ≤ 1 | >128 |
| C. freundii (AmpC Derepressed) | 4 - 8 | ≤ 0.5 | >128 | >128 | >128 |
| S. marcescens (AmpC Derepressed) | Not Raised | Stable | >128 | >128 | >128 |
| M. morganii (AmpC Derepressed) | Not Raised | Stable | >128 | >128 | >128 |
| P. vulgaris (Hyperproducing Class A) | Active | Active | Active | Resistant | Resistant |
| K. oxytoca (Hyperproducing Class A) | Active | Active | Active | Resistant | Resistant |
| Strains with Functional Group 2f Enzymes | MICs increased up to 64-fold | Activity Compromised | Active | Active | Activity Compromised |
| Strains with Zinc Beta-Lactamases (e.g., IMP-1) | Resistant | Resistant | Resistant | Resistant | Resistant |
Data compiled from Babini GS, et al. Antimicrob Agents Chemother. 1998 May;42(5):1168-75.[1][2]
Table 2: MICs (μg/mL) against Streptococcus pneumoniae with Varying Penicillin Susceptibility
| Penicillin Susceptibility | Sanfetrinem | Imipenem | Meropenem | Penicillin G | Amoxicillin | Cefotaxime |
| Susceptible | Similar to comparators | Similar to comparators | Similar to comparators | Similar to comparators | Similar to comparators | Similar to comparators |
| Intermediate | ≤1 (MIC90) | ≤1 (MIC90) | ≤1 (MIC90) | - | - | - |
| Resistant | ≤1 (MIC90) | ≤1 (MIC90) | ≤1 (MIC90) | - | - | - |
Data compiled from Sifaoui F, et al. Antimicrob Agents Chemother. 1998 Jan;42(1):173-5.[3][4] Sanfetrinem was generally twofold less active than imipenem against resistant strains.[3]
Experimental Protocols
The data presented in this guide were primarily generated using the following methodologies:
Determination of Minimum Inhibitory Concentration (MIC)
1. Broth Microdilution Method (for Enterobacteriaceae):
-
Bacterial Strains: A panel of clinical isolates and laboratory strains with defined beta-lactamase expression was used.
-
Media: Cation-adjusted Mueller-Hinton broth was utilized.
-
Inoculum: Bacterial suspensions were prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of microtiter plates.
-
Antibiotics: Stock solutions of sanfetrinem and comparator beta-lactams were prepared. Serial twofold dilutions of each antibiotic were made in the microtiter plates.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
2. Agar Dilution Method (for S. pneumoniae):
-
Bacterial Strains: A collection of clinical isolates of S. pneumoniae with varying levels of penicillin resistance were tested.
-
Media: Mueller-Hinton agar supplemented with 5% horse blood was used.
-
Inoculum: Bacterial cultures were grown to a specific turbidity and applied to the agar plates using a Steers replicator, delivering an inoculum of 10^4 to 10^5 CFU per spot.
-
Antibiotics: Serial twofold dilutions of sanfetrinem and other beta-lactams were incorporated into the agar medium before pouring the plates.
-
Incubation: The plates were incubated at 37°C for 18 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that inhibited visible growth on the agar.[3]
Penicillin-Binding Protein (PBP) Affinity Studies
-
Membrane Preparation: Bacterial cell membranes containing PBPs were prepared from selected S. pneumoniae strains.
-
Competition Assays: The prepared membranes were incubated with various concentrations of unlabeled sanfetrinem or imipenem. Subsequently, a saturating concentration of radiolabeled or fluorescently tagged penicillin G was added to bind to the remaining unoccupied PBPs.
-
Detection: The PBP-antibiotic complexes were separated by SDS-PAGE and visualized by fluorography or fluorescence scanning. The concentration of sanfetrinem or imipenem required to inhibit 50% of the binding of the labeled penicillin G to specific PBPs was determined. The essential PBPs for sanfetrinem in penicillin-susceptible strains appeared to be PBP 1a, while in more resistant isolates, PBP 1a and PBP 2b were the primary targets.[3][4]
Mechanisms of Action and Resistance
The following diagrams illustrate the general mechanisms of beta-lactam action and the pathways leading to cross-resistance.
References
- 1. Interactions of beta-lactamases with sanfetrinem (GV 104326) compared to those with imipenem and with oral beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of β-Lactamases with Sanfetrinem (GV 104326) Compared to Those with Imipenem and with Oral β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Sanfetrinem and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of sanfetrinem and affinity for the penicillin-binding proteins of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Sanfetrinem: A Comparative Analysis Against Other Carbapenems for the Treatment of Multidrug-Resistant (MDR) Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacterial strains presents a formidable challenge to global public health. Carbapenems have long been a cornerstone of treatment for serious bacterial infections, but their efficacy is threatened by rising resistance. This guide provides a comparative analysis of sanfetrinem, a trinem carbapenem, against other established carbapenems like meropenem and imipenem, with a focus on their performance against MDR strains.
Executive Summary
Sanfetrinem, an orally bioavailable trinem, demonstrates promising activity against a range of bacterial pathogens, including certain MDR strains. Its primary area of recent investigation has been in the treatment of multidrug-resistant Mycobacterium tuberculosis (MDR-TB), where it shows comparable or superior in vitro activity to meropenem. Against some MDR Gram-negative bacteria, particularly those producing Extended-Spectrum β-Lactamases (ESBLs), sanfetrinem exhibits potent activity, comparable to imipenem. However, comprehensive data on its efficacy against critical MDR pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii remains limited in publicly available literature. This guide synthesizes the current experimental data to offer a comparative perspective.
Data Presentation: In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for sanfetrinem and other carbapenems against various MDR bacterial strains.
Table 1: Comparative MICs against MDR Mycobacterium tuberculosis
| Antibiotic | MIC Range (μg/mL) | MIC90 (μg/mL) |
| Sanfetrinem | Not specified | 1-4[1][2] |
| Meropenem | Not specified | 2-64[1][2] |
Table 2: Comparative MICs against ESBL-Producing Klebsiella pneumoniae
| Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Sanfetrinem | 0.064 - 4 | 0.38 | 3[3] |
| Imipenem | 0.094 - 0.38 | 0.19 | 0.25[3] |
Table 3: Comparative MICs against AmpC-Derepressed Enterobacterales
| Organism | Antibiotic | MIC Range (μg/mL) |
| Enterobacter cloacae | Sanfetrinem | 4 - 8[4][5] |
| Imipenem | Not specified (retained full activity)[4][5] | |
| Citrobacter freundii | Sanfetrinem | 4 - 8[4] |
| Imipenem | Not specified (retained full activity)[4] |
Table 4: Stability Against Common β-Lactamases
| β-Lactamase Type | Sanfetrinem Stability | Imipenem Stability |
| TEM-1, TEM-10, SHV (ESBLs) | Stable[4][5] | Stable[4][5] |
| AmpC | Slight lability[4][5] | More stable[4][5] |
| Class B (Metallo-β-lactamases) | Labile | Labile |
| Group 2f Enzymes | Labile | Labile[4] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing. The following are generalized methodologies employed in the cited studies.
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution: This is a standard method used to determine the MIC of an antimicrobial agent.
-
A standardized inoculum of the test bacteria is prepared.
-
The antimicrobial agent is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
The bacterial inoculum is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
E-test (Epsilometer Test): The E-test is a gradient diffusion method.
-
A standardized bacterial suspension is swabbed uniformly onto the surface of an agar plate.
-
A plastic strip impregnated with a predefined gradient of the antibiotic is placed on the agar surface.
-
The plate is incubated, allowing the antibiotic to diffuse into the agar and establish a concentration gradient.
-
An elliptical zone of inhibition is formed. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[3]
Mandatory Visualization
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
All carbapenems, including sanfetrinem, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
Caption: General mechanism of action for carbapenems.
Experimental Workflow: MIC Determination via Broth Microdilution
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.
Caption: Workflow for MIC determination.
Concluding Remarks
Sanfetrinem demonstrates considerable promise, particularly as a potential oral treatment option for MDR-TB. Its activity against ESBL-producing Enterobacterales is also noteworthy. However, to establish its role in the broader context of treating MDR infections, further in-depth, comparative studies are critically needed. Specifically, research focusing on its efficacy against carbapenem-resistant Enterobacterales, P. aeruginosa, and A. baumannii is essential to fully understand its clinical potential and position it appropriately within the therapeutic armamentarium against these challenging pathogens. The existing data, while encouraging in specific areas, underscores the necessity for continued investigation to delineate the full spectrum of sanfetrinem's activity.
References
- 1. Sanfetrinem | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Sanfetrinem, repurposing an oral beta-lactam with intracellular activity for the treatment of tuberculosis | ARAID [araid.es]
- 3. [Sanfetrinem, the member of trinems--in vitro activity against Klebsiella pneumoniae producing ESBL] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of beta-lactamases with sanfetrinem (GV 104326) compared to those with imipenem and with oral beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of β-Lactamases with Sanfetrinem (GV 104326) Compared to Those with Imipenem and with Oral β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the post-antibiotic effect of Sanfetrinem compared to other agents
A comprehensive guide for researchers and drug development professionals on the persistent antibacterial activity of sanfetrinem compared to other antimicrobial agents.
This guide provides an objective comparison of the post-antibiotic effect (PAE) of the trinem antibiotic, sanfetrinem, against a panel of other commonly used antibacterial agents. The data presented is compiled from in-vitro studies and is intended to inform researchers, scientists, and drug development professionals on the pharmacodynamic properties of sanfetrinem.
Data Summary
The post-antibiotic effect is the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent. A longer PAE allows for less frequent dosing intervals in clinical practice. The following table summarizes the PAE and post-antibiotic sub-MIC effect (PAE-SME) of sanfetrinem and comparator agents against penicillin-susceptible, intermediately susceptible, and resistant pneumococci.
| Antibiotic Agent | Mean Post-Antibiotic Effect (PAE) in hours | Measurable Post-Antibiotic Sub-MIC Effect (PAE-SME) in hours |
| Sanfetrinem | 2.8 - 4.3 | 2 - 7 |
| Penicillin G | 1 - 6.5 | Not Reported |
| Amoxicillin | 1 - 6.5 | 1 - 9 |
| Cefpodoxime | 1 - 6.5 | 2 - 7 |
| Ceftriaxone | 1 - 8 | 1 - 9 |
| Imipenem | 1 - 8 | 1.5 - 7.7 |
| Clarithromycin | 1 - 7 | 1 - 6 |
Table 1: Comparison of the in-vitro post-antibiotic effect (PAE) and post-antibiotic sub-MIC effect (PAE-SME) of sanfetrinem and six other antimicrobial agents against 12 strains of penicillin-susceptible and -resistant pneumococci. Data extracted from a comparative study.[1]
Experimental Protocols
The determination of the post-antibiotic effect is a critical component of preclinical antibiotic evaluation. The following is a generalized experimental protocol for determining the in-vitro PAE of antimicrobial agents, based on standard methodologies.
Determination of Post-Antibiotic Effect (PAE)
-
Bacterial Culture Preparation: Strains of the target bacteria (e.g., Streptococcus pneumoniae) are grown in a suitable broth medium to the logarithmic growth phase.
-
Antibiotic Exposure: The bacterial suspension is divided into test and control groups. The test group is exposed to a specific concentration of the antibiotic, typically at a multiple of the minimum inhibitory concentration (MIC), for a defined period (e.g., 1-2 hours). The control group is incubated without the antibiotic.
-
Removal of Antibiotic: After the exposure period, the antibiotic is removed from the test culture. This is commonly achieved by a 1000-fold dilution of the culture in fresh, pre-warmed broth medium to render the antibiotic concentration negligible.
-
Monitoring Bacterial Regrowth: The number of viable bacteria in both the test and control cultures is determined at regular intervals. This is typically done by plating serial dilutions of the cultures and counting the resulting colony-forming units (CFU).
-
Calculation of PAE: The PAE is calculated using the following formula: PAE = T - C , where:
-
T is the time required for the count of CFU in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the time required for the count of CFU in the untreated control culture to increase by 1 log10.
-
Determination of Post-Antibiotic Sub-MIC Effect (PAE-SME)
The PAE-SME measures the effect of sub-inhibitory concentrations of an antibiotic on bacteria that have already been exposed to a higher concentration.
-
Induction of PAE: The initial steps are the same as for the PAE determination.
-
Exposure to Sub-MIC Concentrations: After the removal of the high concentration of the antibiotic, the bacterial culture is re-exposed to various sub-inhibitory concentrations of the same antibiotic (e.g., 0.125, 0.25, and 0.5 times the MIC).
-
Monitoring Regrowth: The regrowth of the bacteria is monitored as described for the PAE determination.
-
Calculation of PAE-SME: The PAE-SME is calculated as the difference in the time it takes for the re-exposed cultures and the unexposed control cultures to show a significant increase in absorbance or viable counts.
Visualizations
Experimental Workflow for PAE Determination
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
Mechanism of Action and Post-Antibiotic Effect of Beta-Lactam Antibiotics
Caption: Mechanism of action and the resulting Post-Antibiotic Effect of beta-lactams.
References
Bacterial Resistance to Sanfetrinem Sodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms of bacterial resistance to Sanfetrinem Sodium, a trinem β-lactam antibiotic, in relation to other β-lactam alternatives. The content is supported by experimental data to offer an objective performance analysis for research and development purposes.
Overview of Resistance Mechanisms
Bacteria have evolved sophisticated strategies to counteract the efficacy of β-lactam antibiotics, including Sanfetrinem. The primary mechanisms of resistance involve:
-
Enzymatic Degradation by β-Lactamases: Bacteria produce enzymes called β-lactamases that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.
-
Reduced Permeability: Alterations in the bacterial outer membrane, primarily through the loss or modification of porin channels, can restrict the entry of antibiotics into the cell.
-
Active Efflux: Bacteria can actively pump antibiotics out of the cell using efflux pump systems, preventing the drug from reaching its target.
-
Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics, can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect.
This guide will delve into each of these mechanisms with a focus on Sanfetrinem and its performance compared to other relevant β-lactams.
β-Lactamase-Mediated Resistance
Sanfetrinem, like other carbapenems, demonstrates stability against many common β-lactamases, including AmpC and extended-spectrum β-lactamases (ESBLs). However, its efficacy is compromised by certain classes of these enzymes.
Comparative Activity of Sanfetrinem and Comparator β-Lactams Against β-Lactamase-Producing Strains
| Bacterial Strain/Enzyme | Sanfetrinem MIC (µg/mL) | Imipenem MIC (µg/mL) | Cefixime MIC (µg/mL) | Cefpodoxime MIC (µg/mL) |
| E. cloacae (AmpC derepressed) | 4 - 8 | ≤ 0.5 | > 32 | > 32 |
| Strains with TEM-1/TEM-10 | ≤ 0.25 | ≤ 0.5 | > 32 | 8 |
| Strains with various ESBLs (TEM & SHV) | ≤ 0.25 | ≤ 0.5 | > 32 | > 32 |
| S. marcescens (Sme-1) | 8 | 4 | 0.25 | 0.5 |
| Strains with IMP-1 (Metallo-β-lactamase) | 16 | 16 | > 32 | > 32 |
Data sourced from multiple studies. MICs can vary based on experimental conditions.
Key Findings:
-
Sanfetrinem retains good activity against bacteria producing TEM-1, TEM-10, and various ESBLs, similar to imipenem.[1]
-
Derepression of AmpC β-lactamase in Enterobacter cloacae leads to a significant increase in the MIC of Sanfetrinem, although it remains more active than cephalosporins like cefixime and cefpodoxime.[1]
-
Functional group 2f enzymes, such as Sme-1, and Class B metallo-β-lactamases, like IMP-1, confer significant resistance to Sanfetrinem.[1]
Experimental Protocol: β-Lactamase Hydrolysis Assay
This protocol is used to determine the rate at which a β-lactamase enzyme hydrolyzes a β-lactam antibiotic.
-
Enzyme and Substrate Preparation: Purify the β-lactamase of interest. Prepare stock solutions of the β-lactam antibiotic (e.g., Sanfetrinem) in an appropriate buffer (e.g., phosphate buffer, pH 7.0).
-
Assay Setup: In a quartz cuvette, mix the buffer, the β-lactamase solution, and the antibiotic solution.
-
Spectrophotometric Monitoring: Monitor the hydrolysis of the β-lactam ring by measuring the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer. The specific wavelength depends on the β-lactam antibiotic being tested.
-
Kinetic Parameter Calculation: From the rate of change in absorbance, calculate the initial velocity of the reaction. By varying the substrate concentration, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined.
Hydrolysis of Sanfetrinem by Sme-1 β-Lactamase
The hydrolysis of Sanfetrinem by the purified Sme-1 enzyme exhibits biphasic kinetics.[1]
-
Fast Phase kcat: 11 s⁻¹
-
Slow Phase kcat: 1.2 s⁻¹
This indicates a complex interaction between the enzyme and the antibiotic.
Logical Relationship of β-Lactamase Resistance
Caption: β-lactamase enzymes hydrolyze Sanfetrinem, leading to its inactivation.
Altered Permeability due to Porin Loss
Reduced entry of antibiotics into Gram-negative bacteria is a significant resistance mechanism. This is often due to the loss or reduced expression of outer membrane porins, such as OprD in Pseudomonas aeruginosa and OmpK35/36 in Klebsiella pneumoniae. While specific data for Sanfetrinem is limited, the resistance patterns for other carbapenems provide valuable insights.
Impact of Porin Loss on Carbapenem Susceptibility in K. pneumoniae
| Strain | Relevant Genotype | Meropenem MIC (µg/mL) |
| Parental | Wild-type | 0.031 |
| Mutant | ΔompK35 | 0.031 |
| Mutant | ΔompK36 | 0.062 |
| Mutant | ΔompK35/36 | 0.25 |
Data adapted from a study on Klebsiella pneumoniae.[1]
Key Observations:
-
The loss of a single porin (OmpK35) has a minimal impact on meropenem susceptibility.
-
The loss of OmpK36 leads to a slight increase in the MIC.
-
A double deletion of both major porins results in a significant 8-fold increase in the meropenem MIC, highlighting the importance of these channels for carbapenem entry.[1] It is plausible that Sanfetrinem uptake is similarly affected.
Experimental Protocol: Outer Membrane Permeability Assay (NPN Uptake Assay)
This assay measures the permeability of the bacterial outer membrane.
-
Cell Preparation: Grow bacterial cultures to mid-log phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
-
NPN Labeling: Resuspend the cells in the buffer containing the fluorescent probe 1-N-phenylnaphthylamine (NPN). NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.
-
Permeabilizer/Antibiotic Addition: Add the test compound (e.g., a known membrane permeabilizer as a positive control, or the antibiotic of interest) to the cell suspension.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that the outer membrane has become more permeable, allowing NPN to enter and bind to the membrane interior.
Workflow for Assessing Porin-Mediated Resistance
Caption: Experimental workflow to investigate the role of porin loss in Sanfetrinem resistance.
Efflux Pump-Mediated Resistance
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps can lead to clinically significant levels of resistance. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as MexAB-OprM in P. aeruginosa and AcrAB-TolC in Enterobacteriaceae, are major contributors to multidrug resistance.
While direct evidence for Sanfetrinem as a substrate for specific efflux pumps is not extensively documented, its structural similarity to other carbapenems suggests it is likely susceptible to efflux by these systems. The potentiation of antibiotic activity in the presence of an efflux pump inhibitor (EPI) can provide indirect evidence of efflux.
Hypothetical Impact of Efflux Pump Overexpression on Sanfetrinem MIC
| Strain | Efflux Pump Status | Expected Sanfetrinem MIC (µg/mL) | Expected Sanfetrinem + EPI MIC (µg/mL) |
| Wild-type | Basal expression | Low | Low |
| Mutant | Overexpression | High | Low |
Experimental Protocol: Efflux Pump Substrate Determination using a Riboswitch-Based Reporter
This method can be used to identify substrates of efflux pumps.
-
Strain Construction: Engineer a bacterial strain (e.g., P. aeruginosa) that is deficient in one or more major efflux pumps. Introduce a reporter system, such as a riboswitch coupled to a reporter gene (e.g., lacZ), that is activated by the intracellular accumulation of a specific metabolite.
-
Primary Screen: Screen a library of compounds against the efflux-deficient strain. Compounds that enter the cell and inhibit the metabolic pathway upstream of the riboswitch will lead to the accumulation of the metabolite and activation of the reporter.
-
Secondary Screen: Re-screen the hits from the primary screen against an isogenic efflux-proficient strain.
-
Data Analysis: Compounds that show high reporter activity in the efflux-deficient strain but low or no activity in the efflux-proficient strain are likely substrates of the efflux pump(s).
Signaling Pathway of Efflux-Mediated Resistance
Caption: Efflux pumps actively transport Sanfetrinem out of the bacterial cell.
Target Modification: Altered Penicillin-Binding Proteins (PBPs)
Resistance to β-lactams can arise from mutations in the genes encoding PBPs, which reduce the binding affinity of the antibiotic to its target. This mechanism is particularly important in Streptococcus pneumoniae for penicillin resistance.
Affinity of Sanfetrinem and Imipenem for PBPs of S. pneumoniae
A study on penicillin-susceptible and -resistant strains of S. pneumoniae revealed that PBP 1a and PBP 2b appear to be the essential targets for both Sanfetrinem and imipenem in the more resistant isolates.[2] Sanfetrinem generally showed slightly lower activity than imipenem against resistant strains.[2]
Comparative MICs against S. pneumoniae
| Strain Resistance | Sanfetrinem MIC₉₀ (µg/mL) | Imipenem MIC₉₀ (µg/mL) | Penicillin G MIC₉₀ (µg/mL) |
| Susceptible | 0.015 | 0.015 | 0.015 |
| Intermediate | 0.25 | 0.12 | 0.5 |
| Resistant | 1.0 | 0.5 | 4.0 |
MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data from a study on S. pneumoniae.[2]
Experimental Protocol: PBP Binding Affinity Assay
This assay determines the concentration of an antibiotic required to inhibit the binding of a labeled penicillin to the PBPs.
-
Membrane Preparation: Grow the bacterial strain of interest and prepare a membrane fraction containing the PBPs.
-
Competition Assay: Incubate the membrane preparation with various concentrations of the unlabeled test antibiotic (e.g., Sanfetrinem) for a specific time.
-
Labeling: Add a fluorescently or radioactively labeled penicillin (e.g., Bocillin-FL or ³H-penicillin) to the mixture and incubate to allow it to bind to any available PBPs.
-
SDS-PAGE and Detection: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis. Visualize the labeled PBPs using a fluorescence scanner or by autoradiography.
-
IC₅₀ Determination: Quantify the intensity of the labeled PBP bands at each concentration of the test antibiotic. The IC₅₀ is the concentration of the test antibiotic that reduces the binding of the labeled penicillin by 50%.
Logical Flow of PBP Modification Resistance
Caption: Mutations in PBPs lead to reduced drug affinity and resistance.
Conclusion
This compound demonstrates a resistance profile characteristic of the carbapenem class of antibiotics. It maintains efficacy against many bacteria producing common β-lactamases but is vulnerable to metallo-β-lactamases and certain other carbapenemases. While specific data is emerging, it is anticipated that resistance to Sanfetrinem in Gram-negative bacteria can also be significantly influenced by the overexpression of efflux pumps and the loss of outer membrane porins. Furthermore, modifications in Penicillin-Binding Proteins can reduce its effectiveness, particularly in Gram-positive organisms like S. pneumoniae. A thorough understanding of these resistance mechanisms is crucial for the strategic development and deployment of Sanfetrinem and next-generation β-lactam antibiotics. Further research is warranted to fully elucidate the role of efflux and permeability in clinical resistance to Sanfetrinem.
References
Safety Operating Guide
Personal protective equipment for handling Sanfetrinem Sodium
For researchers, scientists, and drug development professionals, ensuring safety during the handling of pharmaceutical compounds like Sanfetrinem Sodium is paramount. Adherence to proper personal protective equipment (PPE) protocols minimizes the risk of exposure and ensures a safe laboratory environment. The following guidelines provide essential, immediate safety and logistical information for the operational use and disposal of this compound.
When handling this compound, which should be treated as a potentially hazardous substance, a comprehensive approach to personal protection is necessary. This includes protection for the respiratory system, eyes, skin, and body.
Personal Protective Equipment (PPE) Recommendations
A structured approach to PPE selection is critical. The following table summarizes the recommended equipment for various types of exposure.
| Protection Type | Equipment | Standard/Specification | Purpose |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator | CSA Standard Z94.4-18 or equivalent | To be used when there is a risk of generating airborne powder or aerosols.[1] |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield | ANSI Z87.1 or equivalent | To be worn when there is a risk of spills or splashes.[1] |
| Hand Protection | Two pairs of chemotherapy-tested gloves | ASTM D6978 | Provides a robust barrier against skin contact.[2] |
| Body Protection | Disposable gown made of low-permeability fabric | - | Protects skin and clothing from contamination.[1][2] |
| Foot Protection | Closed-toe shoes and shoe covers | - | Protects against spills and contamination of personal footwear.[3] |
Experimental Workflow for Safe Handling
The proper sequence of donning and doffing PPE is crucial to prevent cross-contamination.
Disposal Plan
All disposable PPE, including gloves, gowns, and shoe covers, should be considered contaminated waste.
-
Collection: Place all used PPE in a designated, sealed, and clearly labeled hazardous waste container immediately after removal.
-
Disposal: Dispose of the hazardous waste according to institutional and local regulations for chemical waste. Do not mix with general laboratory trash.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or relevant chemical information to the healthcare provider. Report all incidents to the laboratory supervisor and environmental health and safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
